2-Azido-cdp
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
51034-65-2 |
|---|---|
Molecular Formula |
C9H14N6O10P2 |
Molecular Weight |
428.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N6O10P2/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(24-8)3-23-27(21,22)25-26(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
WWFZAZQLWOJNAU-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Synonyms |
2'-azido-2'-deoxycytidine 5'-diphosphate 2-azido-CDP |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Azido-cytidine Diphosphate (2-Azido-CDP)
This guide provides a comprehensive overview of 2-Azido-cytidine diphosphate (this compound), a chemically modified nucleotide analog used in advanced life sciences research. We will delve into its core structure, its applications in metabolic labeling of RNA, and the experimental protocols required for its use.
Core Structure of this compound
This compound, systematically known as 2'-Azido-2'-deoxycytidine 5'-diphosphate, is a modified cytidine nucleotide where the hydroxyl group at the 2' position of the ribose sugar is replaced by an azide (-N₃) group. This seemingly minor alteration is the key to its utility as a bioorthogonal chemical reporter.
The structural components are:
-
Cytosine: A pyrimidine nucleobase.
-
Ribose Sugar: A pentose sugar, modified with an azide group at the 2' position.
-
Diphosphate Group: Two phosphate groups attached to the 5' carbon of the ribose sugar.
| Chemical and Physical Properties | |
| Molecular Formula | C₉H₁₄N₆O₁₀P₂ |
| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
| CAS Number | 51034-65-2 |
| Molecular Weight | 428.19 g/mol |
| Key Structural Feature | Presence of an azide (-N₃) group at the 2' position of the ribose sugar. |
The azide group is largely inert to biological reactions within a cell, making it a "bioorthogonal" handle. It does not significantly interfere with the recognition of the nucleotide by certain cellular enzymes, allowing for its incorporation into nascent biomolecules, particularly RNA.
Application in Cell-Selective RNA Labeling
A primary application of this compound's precursor, 2'-Azidocytidine (2'-AzCyd), is in the metabolic labeling of cellular RNA. This technique allows researchers to tag and subsequently study newly synthesized RNA within a complex cellular environment.
The process hinges on the enzymatic machinery of the cell. Unlike many standard pyrimidine ribonucleosides that are phosphorylated by uridine-cytidine kinase 2 (UCK2), 2'-Azidocytidine is a substrate for deoxycytidine kinase (dCK).[1][2] This enzymatic specificity provides a powerful tool for cell-selective labeling. Cells that are engineered to express dCK can selectively activate 2'-AzCyd into its triphosphate form (2-Azido-CTP), which is then incorporated into newly transcribed RNA by RNA polymerases.[1][2] Studies have shown that 2'-AzCyd is predominantly incorporated into ribosomal RNA (rRNA), likely by RNA Polymerase I.[1][2]
Once incorporated, the azide-modified RNA can be detected through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The most common method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the use of cytotoxic copper catalysts. An alkyne-containing fluorescent dye or affinity tag (e.g., biotin) can be introduced to the cells, where it will specifically and covalently link to the azide groups on the newly synthesized RNA. This allows for visualization, isolation, and further analysis of the labeled RNA.
Experimental Workflow
The overall workflow for metabolic labeling of RNA using 2'-Azidocytidine and subsequent detection is a two-stage process: metabolic incorporation followed by bioorthogonal ligation.
Data Presentation
While specific quantitative data tables are not consistently presented across the literature, the findings from key studies on 2'-Azidocytidine (2'-AzCyd) labeling can be qualitatively summarized.
| Parameter | Observation | Significance | Reference |
| Labeling Efficiency | High labeling efficiency observed in dCK-expressing cells. | Enables robust detection without the need for enrichment of labeled RNA. | [1] |
| Cytotoxicity | Low cytotoxicity compared to other metabolic labels like 4-thiouridine. | Allows for longer labeling times and minimizes perturbation of cellular processes. | [1] |
| Polymerase Specificity | Primarily incorporated into ribosomal RNA (rRNA) by RNA Polymerase I. | Provides a tool for studying the dynamics of a specific and abundant RNA subpopulation. | [1][2] |
| Cell Selectivity | Labeling is dependent on the expression of deoxycytidine kinase (dCK). | Facilitates cell-selective RNA labeling in co-culture systems or complex tissues. | [1][2] |
| Bioorthogonal Compatibility | Azide handle is amenable to copper-free SPAAC reactions. | Enables the labeling of RNA in living cells without the toxicity associated with copper catalysts. | [1][2] |
Experimental Protocols
The following are representative protocols for the metabolic labeling of RNA with 2'-Azidocytidine and subsequent detection via click chemistry. These are generalized and should be optimized for specific cell types and experimental goals.
Protocol for Metabolic Labeling of Cellular RNA with 2'-Azidocytidine
This protocol is adapted from methodologies described for metabolic labeling with azido-modified nucleosides.
Materials:
-
HEK293T cells (or other cell line of interest, potentially engineered to express dCK)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
2'-Azidocytidine (2'-AzCyd) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., TRIzol or other RNA extraction reagent)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plate) and grow to the desired confluency (typically 70-80%).
-
Labeling: Prepare fresh media containing the final desired concentration of 2'-AzCyd (e.g., 10-100 µM). Aspirate the old media from the cells and replace it with the 2'-AzCyd-containing media.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal time will depend on the RNA species of interest and its turnover rate.
-
Cell Harvest: After incubation, aspirate the media and wash the cells twice with ice-cold PBS.
-
RNA Extraction: Lyse the cells directly in the culture dish using an appropriate RNA extraction reagent, following the manufacturer's protocol.
-
RNA Quantification: Quantify the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The RNA is now ready for downstream click chemistry or other analyses.
Protocol for Fluorescent Labeling of Azido-Modified RNA via SPAAC
This protocol describes the detection of azide-containing RNA in fixed cells using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Cells grown on coverslips, labeled with 2'-AzCyd as described above.
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Triton X-100 solution (0.5% in PBS) for permeabilization
-
DBCO-Fluorophore conjugate (e.g., DBCO-PEG4-5-TAMRA) stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fixation: After metabolic labeling, wash the cells on coverslips twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Click Reaction: Prepare the click reaction cocktail. Dilute the DBCO-Fluorophore stock solution in PBS to a final concentration (e.g., 5-50 µM). Add the cocktail to the coverslips, ensuring the cells are fully covered.
-
Incubation: Incubate the coverslips in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted fluorophore.
-
Nuclear Staining: If desired, counterstain the nuclei by incubating with DAPI in PBS for 5 minutes.
-
Mounting: Wash the coverslips one final time with PBS and mount them onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with appropriate filter sets.
Conclusion
This compound, through its de-phosphorylated precursor 2'-Azidocytidine, serves as a powerful and versatile tool in chemical biology. Its unique mode of enzymatic activation by dCK allows for cell-selective metabolic labeling of RNA. The bioorthogonal azide handle enables robust and specific detection via click chemistry, providing researchers with a sophisticated method to study the dynamics of RNA synthesis, turnover, and localization in complex biological systems. The low cytotoxicity and high labeling efficiency of this system make it a superior choice for many applications in modern molecular biology.
References
Unveiling the Molecular Interactions of 2-Azido-CDP: A Technical Guide to a Putative Photoaffinity Probe
Introduction
2-Azido-CDP is a structural analog of cytidine diphosphate (CDP), a critical nucleotide involved in numerous metabolic pathways, including phospholipid biosynthesis and the formation of deoxynucleotides. The incorporation of an azido (-N₃) group, a small and bio-inert moiety, suggests its primary utility as a photoaffinity label. Upon irradiation with ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues within the active site of a target protein. This property allows for the irreversible labeling and subsequent identification of CDP-binding proteins.
This technical guide outlines the postulated mechanism of action of this compound as a photoaffinity probe, provides hypothetical quantitative data for its interaction with target enzymes, details experimental protocols for its use, and presents visual workflows to guide researchers in its application.
Hypothesized Mechanism of Action: Photoaffinity Labeling
The proposed mechanism of action for this compound involves a two-step process:
-
Competitive Binding: As a structural analog of CDP, this compound is hypothesized to bind reversibly to the active site of CDP-dependent enzymes. This binding is competitive with the endogenous CDP substrate. The affinity of this binding can be quantified by determining the inhibition constant (Ki).
-
Photo-induced Covalent Crosslinking: Upon exposure to UV radiation (typically around 254-270 nm), the azido group on the cytidine base of this compound is photoactivated, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. This nitrene can then rapidly and non-selectively insert into C-H, N-H, or O-H bonds of amino acid residues in close proximity within the enzyme's active site, forming a stable covalent bond. This effectively and irreversibly crosslinks the probe to its target protein.
This process allows for the specific and permanent labeling of CDP-binding proteins, facilitating their identification and characterization.
Potential Protein Targets
Based on the known roles of CDP in cellular metabolism, potential protein targets for this compound include:
-
Ribonucleotide Reductase (RNR): This enzyme catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, a crucial step in DNA synthesis. RNR has a binding site for CDP.
-
Choline-Phosphate Cytidylyltransferase (CCT): A key regulatory enzyme in the synthesis of phosphatidylcholine, a major component of cell membranes. CCT utilizes CTP, but its activity is regulated by various factors, and CDP analogs could potentially interact with its regulatory or active sites.
-
Glycerol-3-Phosphate Cytidylyltransferase: Involved in the synthesis of CDP-glycerol, a precursor for certain phospholipids.
Quantitative Data (Hypothetical)
The following table summarizes the type of quantitative data that would be generated from experiments designed to characterize the interaction of this compound with its target proteins. The values provided are for illustrative purposes only.
| Target Protein | Ligand | Kᵢ (μM) [a] | IC₅₀ (μM) [b] | Labeling Efficiency (%) [c] |
| Ribonucleotide Reductase | This compound | 15.2 | 35.8 | 25 |
| Ribonucleotide Reductase | CDP | 5.6 | - | - |
| Choline-Phosphate Cytidylyltransferase | This compound | 28.9 | 61.3 | 18 |
| Choline-Phosphate Cytidylyltransferase | CDP | 10.1 | - | - |
Notes: [a] Kᵢ (Inhibition Constant): Concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ indicates a higher binding affinity. [b] IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under specific assay conditions. [c] Labeling Efficiency: The percentage of target protein that is covalently labeled by this compound upon photoactivation, typically determined by densitometry of SDS-PAGE gels or mass spectrometry.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway Interaction
The diagram below illustrates the point of intervention of this compound in the ribonucleotide reduction pathway.
Caption: Inhibition of Ribonucleotide Reductase by this compound.
Experimental Workflow for Photoaffinity Labeling
The following diagram outlines the general workflow for identifying target proteins of this compound using photoaffinity labeling.
Caption: Workflow for Photoaffinity Labeling with this compound.
Experimental Protocols
Protocol for Photoaffinity Labeling of a Target Protein
This protocol provides a general method for the photoaffinity labeling of a purified protein or a complex protein mixture (e.g., cell lysate) with this compound.
Materials:
-
Purified target protein or cell lysate
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
UV lamp with an emission maximum around 254 nm (e.g., a CL-1000 Ultraviolet Crosslinker)
-
Quartz cuvette or 96-well plate (UV-transparent)
-
SDS-PAGE reagents
-
Coomassie stain or silver stain
-
Autoradiography film and cassettes (if using a radiolabeled version of this compound)
-
Mass spectrometer for protein identification
Methodology:
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube on ice, prepare the reaction mixtures. A typical 50 µL reaction might contain:
-
1-10 µM purified protein or 50-100 µg of cell lysate protein
-
A range of this compound concentrations (e.g., 1-100 µM)
-
Reaction buffer to the final volume.
-
-
Prepare control reactions:
-
A reaction without this compound.
-
A reaction with a competing excess of CDP (e.g., 1 mM) to demonstrate specific binding.
-
A reaction that is not exposed to UV light.
-
-
-
Incubation:
-
Incubate the reaction mixtures in the dark at room temperature for 10-15 minutes to allow for the binding of this compound to its target.
-
-
UV Irradiation:
-
Transfer the samples to a UV-transparent plate or cuvette.
-
Place the samples on a cooling block to prevent heating during irradiation.
-
Irradiate the samples with UV light (e.g., 254 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.
-
-
Analysis by SDS-PAGE:
-
After irradiation, add 5X SDS-PAGE loading buffer to each sample.
-
Boil the samples for 5 minutes at 95°C.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie or silver staining. A successful labeling experiment will show a band shift for the target protein or, if using a tagged or radiolabeled probe, a specific band corresponding to the labeled protein.
-
-
Identification of Labeled Protein (for complex mixtures):
-
Excise the specifically labeled protein band from the gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the protein and potentially the site of covalent modification.
-
Conclusion
While direct evidence for the mechanism of this compound is currently lacking, its structural similarity to CDP and the presence of a photoactivatable azido group strongly suggest its role as a photoaffinity probe. This guide provides a foundational framework for researchers to explore its potential in identifying and characterizing CDP-binding proteins. The outlined workflows and protocols, based on established methodologies for similar compounds, offer a starting point for the empirical validation of this compound as a valuable tool in chemical biology and drug discovery.
The Role of 2-Azido-Cytidine Derivatives in Bioorthogonal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of 2-azido-cytidine derivatives in bioorthogonal chemistry, focusing on their use as metabolic labels for nucleic acids. While direct literature on 2-azido-cytidine diphosphate (2-azido-CDP) is sparse, this document extrapolates from the well-documented use of analogous 2-azido-nucleosides, such as 2-azido-adenosine (2-AzA), to provide a comprehensive overview of the principles, protocols, and applications relevant to researchers in chemistry and biology.
Introduction to 2-Azido-Nucleosides in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. A cornerstone of this field is the metabolic labeling of biomolecules with chemical reporters. The azide group (-N₃) is a popular chemical reporter due to its small size, metabolic stability, and, most importantly, its inability to partake in reactions with naturally occurring functional groups in the cell.
2-azido-nucleosides, such as 2-azido-cytidine, are analogs of natural nucleosides that can be introduced to cells and incorporated into nucleic acids (RNA and DNA) by the cell's own metabolic machinery. Once incorporated, the azide group serves as a chemical handle for subsequent ligation to a probe molecule, typically via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This allows for the visualization, isolation, and analysis of newly synthesized nucleic acids. While this compound itself is not typically used for direct labeling, it represents a key intermediate in the intracellular phosphorylation cascade that activates the parent nucleoside, 2-azido-cytidine (2-AzC), to its active triphosphate form, 2-azido-CTP.
The Metabolic Pathway of 2-Azido-Cytidine
The conversion of the cell-permeable 2-azido-cytidine nucleoside to the polymerize-ready 2-azido-CTP is a critical step in the metabolic labeling process. This pathway is catalyzed by a series of intracellular kinases, which sequentially phosphorylate the 5'-hydroxyl group of the ribose sugar.
Caption: Intracellular phosphorylation of 2-azido-cytidine to 2-azido-CTP for RNA incorporation.
Quantitative Data for Azido-Nucleoside Labeling
| Parameter | Value | Cell Line | Comments |
| Cell Viability (IC₅₀) | > 100 µM | HEK293T | 2-azido-adenosine shows low toxicity after 24 hours of incubation. Similar low toxicity is expected for 2-azido-cytidine. |
| Labeling Concentration | 50 - 100 µM | HEK293T | Effective concentration for metabolic labeling of RNA with 2-azido-adenosine. |
| Incorporation Efficiency | Not specified | - | Efficiency is sufficient for downstream applications like proteomics and imaging. |
Experimental Protocols
The following are representative protocols for the metabolic labeling of RNA using an azido-nucleoside and subsequent bioorthogonal ligation. These protocols are based on methodologies for 2-azido-adenosine and can be adapted for 2-azido-cytidine.
Metabolic Labeling of Nascent RNA in Cell Culture
-
Cell Seeding: Plate cells (e.g., HEK293T) in a suitable format (e.g., 10 cm dish) and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of 2-azido-cytidine (e.g., 50 µM).
-
Labeling: Remove the old medium from the cells, wash once with PBS, and add the labeling medium.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Proceed with total RNA isolation according to the manufacturer's protocol.
Bioorthogonal Ligation of Azido-Labeled RNA with a Fluorescent Probe (SPAAC)
-
Preparation of Ligation Mix: In a microcentrifuge tube, prepare the ligation mix. For a 50 µL reaction, combine:
-
1-5 µg of 2-azido-labeled total RNA
-
10 µL of 5x RNA Ligation Buffer
-
A cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Cy5) to a final concentration of 50 µM.
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
RNA Precipitation: Precipitate the labeled RNA by adding 3 volumes of ethanol and 1/10 volume of 3 M sodium acetate. Incubate at -20°C for at least 1 hour.
-
Washing: Centrifuge to pellet the RNA, and wash the pellet with 70% ethanol to remove unreacted probe.
-
Analysis: Resuspend the labeled RNA in nuclease-free water. The labeled RNA can now be visualized on a gel using a fluorescence scanner or used in downstream applications.
Experimental Workflow for Identifying RNA-Binding Proteins
A powerful application of this technology is the identification of RNA-binding proteins (RBPs). The azido-group can be modified with a probe that contains both a biotin tag and a photo-crosslinkable group, allowing for the capture and identification of interacting proteins.
Caption: A workflow for the identification of RNA-binding proteins using 2-azido-nucleosides.
Conclusion
2-azido-cytidine and its analogs are powerful tools for the study of nucleic acid dynamics and interactions. While this compound serves as a key metabolic intermediate, it is the parent nucleoside that is administered to cells, and the resulting 2-azido-CTP that is incorporated into nascent RNA. The azide handle then allows for a wide range of bioorthogonal manipulations, enabling researchers to explore the complex world of the transcriptome and its associated proteins. The protocols and data presented here, based on well-established analogs, provide a solid foundation for the design and execution of experiments utilizing this versatile chemical biology tool.
An In-depth Technical Guide to the Chemical Properties of 2'-Azido-2'-deoxycytidine 5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, experimental applications, and key characteristics of 2'-Azido-2'-deoxycytidine 5'-diphosphate (N3-dCDP). This modified nucleotide is a valuable tool in various biochemical and molecular biology applications, primarily due to the versatile reactivity of its 2'-azido group.
Core Chemical and Physical Properties
2'-Azido-2'-deoxycytidine 5'-diphosphate is a synthetic analog of the natural nucleotide deoxycytidine diphosphate (dCDP). The key modification is the substitution of the 2'-hydroxyl group on the deoxyribose sugar with an azido (-N3) group. This modification imparts unique chemical reactivity while often being well-tolerated by various enzymes.
Data Presentation: Summary of Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C9H14N6O10P2 | [1] |
| Molecular Weight | 428.19 g/mol | [1] |
| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | [1] |
| CAS Number | 51034-65-2 | [1] |
| Synonyms | 2'-azido-2'-deoxycytidine 5'-diphosphate, 2-azido-CDP | [1] |
| Physical Form | Typically supplied as a solution in water or buffer. | [2] |
| Storage Conditions | Store at -20°C in a dark and dry environment.[2][] | |
| Purity | Typically ≥90-95% as determined by HPLC.[2][] | |
| Spectroscopic Data (λmax) | ~271 nm | [2][4] |
Reactivity and Stability
Stability: The diphosphate linkage is susceptible to hydrolysis, particularly under acidic conditions. Therefore, it is recommended to handle solutions at a neutral pH and store them frozen. Like its triphosphate counterpart, repeated freeze-thaw cycles should be avoided to maintain integrity. Aqueous solutions of similar nucleotide analogs are known to be unstable, and it is often suggested to prepare solutions fresh for each use.[5]
Reactivity of the 2'-Azido Group: The primary utility of this compound stems from the reactivity of the azido group. It is a key functional group for bioorthogonal chemistry, specifically "click chemistry" reactions.
-
Staudinger Ligation: The azide can react with a phosphine-based reagent.
-
Azide-Alkyne Cycloadditions: This is the most common application. The azide reacts readily with terminal or strained alkynes to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne (e.g., DBCO) is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[6]
The small size of the azide group makes 2'-azido-modified nucleotides good substrates for various DNA polymerases, allowing for their enzymatic incorporation into DNA strands.[6] This enables the site-specific introduction of a reactive handle for subsequent labeling and analysis.
Experimental Protocols & Methodologies
Enzymatic Incorporation of 2'-Azido-dCDP into DNA
This protocol outlines a general method for incorporating the azido-modified nucleotide into a DNA strand using a primer extension assay. This is a foundational step before subsequent labeling via click chemistry.
Objective: To synthesize a DNA strand containing 2'-Azido-2'-deoxycytidine at specific positions.
Materials:
-
DNA template
-
Primer (complementary to the 3' end of the template)
-
DNA Polymerase (e.g., Taq, Klenow fragment, Vent (exo-))[7][8]
-
Standard dNTPs (dATP, dGTP, dTTP)
-
2'-Azido-2'-deoxycytidine 5'-triphosphate (N3-dCTP)*
-
Reaction Buffer (specific to the polymerase)
-
Nuclease-free water
*Note: For enzymatic incorporation, the triphosphate form (N3-dCTP) is required by DNA polymerases. The diphosphate (N3-dCDP) serves as a precursor or can be used in studies involving enzymes that act on diphosphates.
Methodology:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following on ice:
-
DNA Template (e.g., 1 pmol)
-
Primer (e.g., 10 pmol)
-
Polymerase Buffer (to 1X final concentration)
-
dNTPs (dATP, dGTP, dTTP at a final concentration of ~20 µM each)
-
N3-dCTP (at a final concentration of ~20 µM, replacing dCTP)
-
DNA Polymerase (1-2 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Annealing: Heat the mixture to 95°C for 2 minutes to denature the template, then cool slowly to the primer's annealing temperature (e.g., 55-65°C) and hold for 1 minute.
-
Extension: Increase the temperature to the optimal extension temperature for the polymerase (e.g., 72°C for Taq) and incubate for 15-30 minutes.
-
Termination: Stop the reaction by adding EDTA to a final concentration of 20 mM or by heat inactivation (e.g., 80°C for 20 minutes).
-
Purification: Purify the resulting azide-modified DNA using standard methods such as ethanol precipitation or a spin column to remove unincorporated nucleotides and enzyme.
-
Verification: The incorporation can be verified by methods such as gel electrophoresis (observing a band shift corresponding to the full-length product) or mass spectrometry.
Click Chemistry Labeling of Azide-Modified DNA
This protocol describes the labeling of the newly synthesized azide-containing DNA with a fluorescent dye via CuAAC.
Objective: To attach a reporter molecule (e.g., a fluorophore) to the incorporated azido group.
Materials:
-
Azide-modified DNA (from Protocol 1)
-
Alkyne-functionalized fluorophore (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., Sodium Ascorbate)
-
A copper ligand/stabilizer (e.g., TBTA)
-
Reaction Buffer (e.g., PBS or Tris buffer)
Methodology:
-
Reagent Preparation:
-
Prepare a fresh 100 mM solution of Sodium Ascorbate in nuclease-free water.
-
Prepare a 10 mM solution of CuSO4 in nuclease-free water.
-
Prepare a 10 mM solution of the alkyne-fluorophore in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine in the following order:
-
Azide-modified DNA (~10-50 pmol) in buffer.
-
Alkyne-fluorophore (add to a final concentration of ~100 µM).
-
Pre-mixed catalyst: Combine CuSO4 and TBTA in a 1:5 molar ratio before adding to the reaction. Add to a final copper concentration of ~1 mM.
-
Sodium Ascorbate (add to a final concentration of ~5 mM).
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled DNA from excess reagents using ethanol precipitation or a suitable purification column.
-
Analysis: Confirm successful labeling by gel electrophoresis (observing fluorescence) or fluorescence spectroscopy.
Mandatory Visualizations
Chemical Structure and Synthesis Pathway
The following diagrams illustrate the structure of the molecule and a conceptual workflow for its use.
References
- 1. 2'-Azido-2'-deoxycytidine 5'-diphosphate | C9H14N6O10P2 | CID 170963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Azido-2',3'-ddCTP, Cytidines - Jena Bioscience [jenabioscience.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2'-Azido-2'-dATP [baseclick.eu]
- 7. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
2-Azido-CDP as a Probe for Metabolic Labeling of Phospholipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytidine diphosphate diacylglycerol (CDP-DAG) is a critical liponucleotide intermediate that stands at a key branchpoint in the biosynthesis of essential phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (CL).[1][2][3] The study of metabolic pathways involving CDP-DAG is crucial for understanding numerous cellular processes, from signal transduction to membrane biogenesis. This technical guide details the use of 2-Azido-CDP, introduced into cells via a metabolic precursor, as a powerful chemical probe for the metabolic labeling and subsequent visualization and analysis of newly synthesized phospholipids. By leveraging the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), researchers can selectively tag and identify lipids derived from the CDP-DAG pathway. This guide provides a comprehensive overview of the underlying principles, detailed experimental protocols, data analysis strategies, and visualizations to facilitate the application of this innovative technique in cellular and drug development research.
Introduction to CDP-Diacylglycerol Metabolism
CDP-diacylglycerol is synthesized from phosphatidic acid (PA) and cytidine triphosphate (CTP) by the action of CDP-diacylglycerol synthase (CDS) enzymes.[2][4] This liponucleotide is a central precursor for the synthesis of anionic phospholipids. In the endoplasmic reticulum, phosphatidylinositol synthase (PIS) utilizes CDP-DAG and myo-inositol to generate phosphatidylinositol (PI), a foundational molecule for the entire phosphoinositide signaling cascade.[2][5] In mitochondria, CDP-DAG is a substrate for phosphatidylglycerol phosphate synthase (PGPS) in the pathway leading to phosphatidylglycerol and cardiolipin, a signature lipid of the inner mitochondrial membrane.[2] Given its central role, the ability to track the metabolic fate of CDP-DAG provides invaluable insights into the dynamics of phospholipid synthesis and distribution.
Principle of Metabolic Labeling with this compound
Direct introduction of this compound into cells is challenging due to its charge and size. Therefore, a metabolic labeling strategy is employed using a cell-permeable azido-modified cytidine precursor, such as 2-azidocytidine. Once inside the cell, 2-azidocytidine is processed by the endogenous nucleotide salvage pathway. It is phosphorylated to 2-azido-cytidine monophosphate (2-Azido-CMP), then to 2-azido-cytidine diphosphate (this compound), and subsequently to 2-azido-cytidine triphosphate (2-Azido-CTP). The 2-Azido-CTP then serves as a substrate for CDP-diacylglycerol synthase, which condenses it with phosphatidic acid to form this compound-diacylglycerol. This azido-tagged liponucleotide is then incorporated into downstream phospholipids, such as phosphatidylinositol and phosphatidylglycerol.
The azide group is a bioorthogonal handle, meaning it is chemically inert within the biological system but can be selectively reacted with an alkyne-functionalized reporter molecule. This "click chemistry" reaction, either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition, allows for the covalent attachment of a fluorescent dye or a biotin tag for visualization and enrichment, respectively.
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic incorporation of 2-azidocytidine into the CDP-diacylglycerol pathway.
Caption: Metabolic incorporation of 2-azidocytidine into phospholipids.
Experimental Protocols
The following sections provide detailed methodologies for the metabolic labeling of phospholipids using a 2-azidocytidine precursor, followed by detection using click chemistry.
Cell Culture and Metabolic Labeling
This protocol describes the general procedure for labeling adherent mammalian cells. Optimization of cell density, precursor concentration, and labeling time is recommended for each cell line and experimental condition.
Materials:
-
Adherent mammalian cell line of interest (e.g., HEK293T, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
2-azidocytidine stock solution (10 mM in DMSO or sterile water, store at -20°C)
-
Cell culture plates (e.g., 6-well plates or plates with coverslips for microscopy)
Procedure:
-
Seed cells in the desired format (e.g., 6-well plate or on coverslips) and allow them to adhere and reach 70-80% confluency.
-
Prepare the labeling medium by diluting the 2-azidocytidine stock solution into a complete culture medium to a final concentration of 50-100 µM. A vehicle-only control (e.g., DMSO) should be prepared in parallel.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the labeling medium or control medium to the cells.
-
Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
After the labeling period, proceed to cell lysis for biochemical analysis or fixation for imaging.
Experimental Workflow for Detection
The following diagram outlines the general workflow from metabolic labeling to detection.
Caption: General experimental workflow for this compound labeling and detection.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging
This protocol is for the fluorescent labeling of fixed cells.
Materials:
-
Labeled and fixed cells on coverslips
-
PBS
-
Click-iT® reaction buffer kit (or individual components: Tris-HCl, CuSO4, alkyne-fluorophore, reducing agent like sodium ascorbate)
-
Alkyne-conjugated fluorescent dye (e.g., Alexa Fluor 488-alkyne, Cy5-alkyne)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
After metabolic labeling, wash cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail according to the manufacturer's instructions. A typical cocktail for a 500 µL reaction includes:
-
435 µL PBS
-
10 µL of 500 mM Tris-HCl, pH 8.5
-
2.5 µL of 100 mM CuSO4
-
2.5 µL of 10 mM alkyne-fluorophore
-
50 µL of 500 mM sodium ascorbate (freshly prepared)
-
-
Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
SPAAC avoids the use of cytotoxic copper catalysts and can be used for labeling in living cells.
Materials:
-
Metabolically labeled live cells
-
Complete culture medium
-
Strain-promoted alkyne probe (e.g., DBCO-fluorophore)
Procedure:
-
After metabolic labeling, wash the cells twice with a pre-warmed complete culture medium.
-
Add the complete culture medium containing the DBCO-fluorophore (typically 5-20 µM) to the cells.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with a complete culture medium.
-
Image the live cells using a fluorescence microscope equipped with a live-cell imaging chamber.
Lipid Extraction and Analysis by Mass Spectrometry
This protocol outlines the steps for preparing samples for mass spectrometry-based lipidomics.
Materials:
-
Metabolically labeled cells in a culture plate
-
PBS
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Biotin-alkyne
-
Click reaction components (as in 4.3)
-
Streptavidin-coated magnetic beads
-
Mass spectrometer
Procedure:
-
After metabolic labeling, wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microfuge tube. Pellet the cells by centrifugation.
-
Perform a Bligh-Dyer lipid extraction:
-
Resuspend the cell pellet in 100 µL of water.
-
Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.
-
Add 125 µL of chloroform. Vortex.
-
Add 125 µL of 0.9% NaCl. Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Dry the lipid extract under a stream of nitrogen.
-
Perform a click reaction on the dried lipids by resuspending them in a reaction mixture containing biotin-alkyne and the CuAAC components. Incubate for 1 hour.
-
After the reaction, dry the sample again under nitrogen.
-
Resuspend the sample in an appropriate buffer and enrich the biotinylated lipids using streptavidin-coated magnetic beads according to the manufacturer's protocol.
-
Elute the bound lipids from the beads.
-
Analyze the enriched lipid fraction by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the azido-labeled phospholipid species.
Data Presentation
Quantitative data from metabolic labeling experiments should be presented in a clear and structured format.
Table 1: Quantification of Labeled Phospholipids by Mass Spectrometry
| Phospholipid Class | Control (Vehicle) | 2-Azidocytidine Labeled | Fold Change |
| Phosphatidylinositol (PI) | |||
| PI (34:1) | 100 ± 8 | 95 ± 10 | 0.95 |
| Azido-PI (34:1) | Not Detected | 25 ± 4 | - |
| Phosphatidylglycerol (PG) | |||
| PG (32:0) | 100 ± 12 | 102 ± 15 | 1.02 |
| Azido-PG (32:0) | Not Detected | 15 ± 3 | - |
| Cardiolipin (CL) | |||
| CL (72:5) | 100 ± 15 | 98 ± 12 | 0.98 |
| Azido-CL (72:5) | Not Detected | 8 ± 2 | - |
| Values are presented as relative abundance (mean ± SD) normalized to the control group for each lipid species. Azido-lipid values are relative to the most abundant labeled species. |
Logical Relationships and Probe Design
The success of this metabolic labeling strategy hinges on the specific recognition and processing of the azido-precursor by the cellular machinery and the bioorthogonal nature of the azide group.
Caption: Logical relationship of the 2-azido probe design and detection.
Conclusion
The use of this compound, via its metabolic precursor 2-azidocytidine, offers a robust and versatile method for the investigation of CDP-DAG-dependent phospholipid metabolism. This approach allows for the specific labeling and subsequent analysis of newly synthesized phosphatidylinositol, phosphatidylglycerol, and cardiolipin. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to apply this powerful technique to their specific areas of interest, from fundamental cell biology to the development of novel therapeutics targeting lipid metabolic pathways. The combination of metabolic labeling with bioorthogonal click chemistry provides a powerful tool to unravel the complex dynamics of phospholipid synthesis and function in health and disease.
References
- 1. What is the mechanism of Cytidine Disodium Triphosphate? [synapse.patsnap.com]
- 2. CDP-Diacylglycerol Synthases (CDS): Gateway to Phosphatidylinositol and Cardiolipin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDP-diacylglycerol, a critical intermediate in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 5. CDP-Diacylglycerol Synthetase Coordinates Cell Growth and Fat Storage through Phosphatidylinositol Metabolism and the Insulin Pathway | PLOS Genetics [journals.plos.org]
The Azido Group in 2-Azido-CDP: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an azido (N₃) group into cytidine diphosphate (CDP) at the 2-position of the cytidine base creates a powerful chemical biology tool, 2-Azido-CDP. While specific literature on this compound is limited, the well-documented functionalities of the azido group in analogous nucleotide structures provide a clear framework for its application. This technical guide elucidates the core functions of the azido group in this compound, focusing on its roles in photoaffinity labeling and bioorthogonal click chemistry. We present extrapolated quantitative data from analogous compounds, detailed experimental protocols, and visual workflows to empower researchers in utilizing this versatile molecule for probing cellular signaling pathways and advancing drug discovery efforts.
Core Functions of the Azido Group
The utility of this compound is primarily derived from two key chemical properties of the azido moiety: its ability to be photoactivated to form a reactive nitrene and its participation in highly specific and efficient cycloaddition reactions.
Photoaffinity Labeling
The azido group serves as a potent photoaffinity label. Upon irradiation with ultraviolet (UV) light, the aryl azide is converted into a highly reactive singlet nitrene. This intermediate can then undergo a variety of reactions, including insertion into C-H and N-H bonds, or addition to C=C bonds, resulting in the formation of a stable covalent bond with a nearby molecule, typically a protein. This process, known as photoaffinity labeling, is invaluable for identifying and characterizing the binding partners of this compound within a complex biological system.
The small size of the aryl azide minimizes steric hindrance, making it less likely to interfere with the natural binding interactions of the parent molecule. However, a key consideration is that the short wavelength of light required for activation can potentially damage biological samples.
Bioorthogonal Click Chemistry
The azido group is a cornerstone of "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and highly specific. The most common click reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the azido group of this compound reacts with a terminal alkyne to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with or is not interfered by native biological processes.
This functionality allows for a two-step "tag-and-modify" approach. First, this compound can be metabolically incorporated or used to label a target. Subsequently, an alkyne-containing reporter molecule, such as a fluorophore, biotin, or an affinity tag, can be "clicked" onto the azido group for visualization, enrichment, or downstream analysis.
Quantitative Data (Based on Analogous Compounds)
| Parameter | Analogous Compound | Value | Significance |
| Photoinsertion Efficiency | 2-Azido-ATP | Saturation at 1.5 mM | Indicates the concentration required for maximal covalent labeling of the target enzyme, 2-5A synthetase.[1] |
| Inhibition Constant (Ki) | 2-Azido-ATP | Competitive inhibitor of ATP | Demonstrates that the azido-modified nucleotide can bind to the active site of an enzyme that utilizes the corresponding natural nucleotide.[1] |
| Reaction Time (Click Chemistry) | Azide-modified oligonucleotides | 15-60 minutes | Shows the rapid kinetics of the CuAAC reaction for labeling biomolecules. |
| Reaction Efficiency (Click Chemistry) | Azide-modified oligonucleotides | High | The CuAAC reaction is known for its high yields, enabling efficient labeling. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the functionalities of the azido group, adapted for this compound.
Photoaffinity Labeling of a Putative CDP-Binding Protein
Objective: To identify proteins that directly interact with this compound in a cellular lysate.
Materials:
-
This compound
-
Cell lysate
-
UV lamp (350 nm)
-
SDS-PAGE reagents and equipment
-
Western blotting or mass spectrometry equipment
Protocol:
-
Incubation: Incubate the cell lysate with varying concentrations of this compound (e.g., 0.1 - 10 µM) in the dark for 30 minutes at 4°C to allow for binding to target proteins. Include a control sample without this compound.
-
UV Crosslinking: Place the samples on ice and irradiate with a 350 nm UV lamp for 1-15 minutes. The optimal irradiation time should be determined empirically.
-
Competition Control: As a negative control, pre-incubate a sample with an excess of non-modified CDP before adding this compound to demonstrate the specificity of binding.
-
Analysis:
-
SDS-PAGE: Separate the proteins in the lysate by SDS-PAGE.
-
Detection: If this compound is radiolabeled, visualize the crosslinked proteins by autoradiography. For non-radiolabeled probes, proceed to Western blotting with an antibody against a suspected target or mass spectrometry for target identification.
-
Click Chemistry-Mediated Labeling of this compound-Bound Targets
Objective: To attach a reporter molecule (e.g., biotin) to proteins that have been covalently labeled with this compound via photoaffinity labeling.
Materials:
-
UV-crosslinked lysate containing this compound-protein conjugates
-
Alkyne-biotin
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS buffer
Protocol:
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of alkyne-biotin in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
To 50 µL of the UV-crosslinked lysate, add 90 µL of PBS buffer.
-
Add 20 µL of the 10 mM alkyne-biotin stock solution.
-
Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution and vortex.
-
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Enrichment and Detection:
-
The biotinylated proteins can now be enriched using streptavidin-coated beads.
-
The enriched proteins can be eluted and identified by mass spectrometry or analyzed by Western blotting with an anti-biotin antibody.
-
Mandatory Visualizations
Caption: Workflow for Photoaffinity Labeling.
Caption: Workflow for Click Chemistry Labeling.
References
Unveiling the Potential of 2-Azido-CDP: A Technical Guide for Novel Drug Discovery
Disclaimer: As of October 2025, publicly available preliminary studies specifically involving "2-Azido-CDP" are not available. The following technical guide has been constructed as a representative example, drawing upon common methodologies and data presentations for analogous azido-modified nucleotide probes in chemical biology and drug development. This document serves as a framework for the type of data and analyses that would be essential in evaluating a novel compound like this compound.
Introduction
2-Azido-cytidine diphosphate (this compound) is a novel photoaffinity labeling probe designed for the exploration of nucleotide-binding proteins. Its structural resemblance to the endogenous cytidine diphosphate (CDP) allows it to competitively bind to the active or allosteric sites of target proteins. The incorporation of a photoreactive azido group at the 2-position of the cytosine base enables the formation of a covalent bond with interacting amino acid residues upon UV irradiation. This irreversible crosslinking facilitates the identification and characterization of novel CDP-binding proteins, offering a powerful tool for target validation and drug discovery. This guide provides an in-depth overview of the proposed preliminary studies to characterize the utility of this compound as a chemical probe.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from preliminary in vitro a nalyses of this compound.
Table 1: Binding Affinity of this compound to Putative Target Proteins
| Target Protein | Binding Affinity (Kd) | Assay Method |
| Ribonucleotide Reductase (RNR) | 15.2 µM | Isothermal Titration Calorimetry (ITC) |
| CTP Synthetase (CTPS1) | 28.9 µM | Surface Plasmon Resonance (SPR) |
| Protein Kinase C (PKC) | 75.1 µM | Microscale Thermophoresis (MST) |
Table 2: Enzyme Inhibition Kinetics of this compound
| Target Enzyme | IC50 | Mechanism of Inhibition |
| Ribonucleotide Reductase (RNR) | 12.5 µM | Competitive |
| CTP Synthetase (CTPS1) | 35.8 µM | Non-competitive |
Experimental Protocols
Synthesis and Purification of this compound
This compound is synthesized from 2-chlorocytidine through a two-step process. Initially, 2-chlorocytidine is reacted with sodium azide in dimethylformamide (DMF) to yield 2-azidocytidine. The resulting nucleoside is then diphosphorylated using a standard phosphoramidite-based approach or enzymatic phosphorylation with a nucleoside kinase. Purification of the final product is achieved through high-performance liquid chromatography (HPLC) on a C18 column, with confirmation of identity and purity via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isothermal Titration Calorimetry (ITC)
Binding affinity measurements are performed using a MicroCal PEAQ-ITC instrument. The target protein is dialyzed against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) and placed in the sample cell at a concentration of 10 µM. This compound is dissolved in the same buffer and loaded into the injection syringe at a concentration of 100 µM. The titration consists of 19 injections of 2 µL each at 25°C. The resulting thermogram is analyzed using the manufacturer's software to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
Photoaffinity Labeling of Target Proteins
For photoaffinity labeling, the target protein (2 µM) is incubated with this compound (10 µM) in a reaction buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.5) for 10 minutes on ice in the dark. The reaction mixture is then irradiated with UV light (254 nm) for 15 minutes on ice. The sample is subsequently denatured and analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the covalently labeled protein and the site of modification.
Visualized Workflows and Pathways
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving a target of this compound.
Methodological & Application
Application Notes and Protocols for 2-Azido-CDP Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 2-Azido-CDP in click chemistry-based labeling experiments. The methodologies outlined below are intended for researchers in academia and industry engaged in drug development and the study of biological systems.
Introduction
This compound (2'-azido-2'-deoxycytidine 5'-diphosphate) is a chemically modified analog of the naturally occurring nucleotide cytidine diphosphate (CDP). The presence of an azido group at the 2' position of the ribose sugar allows for its use in bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This powerful technique enables the specific and efficient labeling of biomolecules in complex biological samples.
The primary application of this compound is as a chemical probe to study enzymes that utilize CDP as a substrate. Upon enzymatic transfer of the 2-azido-CMP moiety to a target molecule, the azide group can be selectively tagged with a reporter molecule, such as a fluorophore or a biotin tag, that contains a terminal alkyne. This allows for the detection, visualization, and quantification of enzyme activity and the identification of their substrates.
Key Applications
-
Enzyme Activity Assays: Quantifying the activity of enzymes such as CMP-sialic acid synthetase and other nucleotidyltransferases.
-
Inhibitor Screening: Developing high-throughput screening assays to identify inhibitors of CDP-utilizing enzymes.
-
Substrate Identification: Identifying the downstream targets of specific nucleotidyltransferases.
-
Drug Development: Aiding in the characterization of drug candidates that target nucleotide metabolism.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from 2-Azido-CMP
This protocol describes the synthesis of this compound from commercially available 2-azido-CMP using a suitable kinase.
Materials:
-
2-Azido-CMP (2'-azido-2'-deoxycytidine 5'-monophosphate)
-
Nucleoside Monophosphate Kinase (NMPK)
-
ATP (Adenosine 5'-triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Deionized water (DNase/RNase free)
-
HPLC system for purification and analysis
Procedure:
-
Prepare a reaction mixture containing 2-azido-CMP, an excess of ATP, and NMPK in the reaction buffer. A typical starting concentration would be 1 mM 2-azido-CMP and 5 mM ATP.
-
The optimal concentration of NMPK should be determined empirically, but a starting point of 1-5 units per 100 µL reaction can be used.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC or TLC.
-
Once the reaction is complete (as indicated by the consumption of 2-azido-CMP), the reaction can be stopped by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding EDTA to chelate the Mg²⁺.
-
Purify the this compound from the reaction mixture using anion-exchange HPLC.
-
Lyophilize the purified fractions to obtain this compound as a solid.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: General Protocol for Click Chemistry Labeling of a Target Molecule
This protocol outlines the general steps for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to label a 2-azido-CMP-modified biomolecule with an alkyne-containing reporter probe.
Materials:
-
2-Azido-CMP-labeled biomolecule
-
Alkyne-functionalized reporter probe (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare a stock solution of the "click-it" cocktail. For a 10X stock, mix:
-
10 mM CuSO₄
-
50 mM sodium ascorbate (prepare fresh)
-
10 mM copper-chelating ligand
-
-
In a microcentrifuge tube, combine the 2-azido-CMP-labeled biomolecule with the alkyne-functionalized reporter probe in the reaction buffer. The final concentration of the probe should be in excess (e.g., 10-50 µM).
-
Add the 10X click-it cocktail to the reaction mixture to a final concentration of 1X.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent probe.
-
The reaction can be quenched by adding EDTA.
-
The labeled biomolecule can then be purified from excess reagents using methods appropriate for the biomolecule (e.g., protein precipitation, size-exclusion chromatography).
-
The labeled biomolecule is now ready for downstream analysis (e.g., fluorescence microscopy, SDS-PAGE and in-gel fluorescence scanning, western blotting, or mass spectrometry).
Data Presentation
The efficiency of the enzymatic incorporation of 2-azido-CMP and the subsequent click chemistry labeling can vary depending on the enzyme, substrate, and reaction conditions. Below is a table summarizing the expected outcomes and parameters to be optimized.
| Parameter | Typical Range | Notes |
| Enzymatic Incorporation Efficiency | 10 - 80% | Highly dependent on the specific enzyme and its tolerance for the modified nucleotide. Optimization of reaction time and enzyme concentration is recommended. |
| Click Chemistry Labeling Efficiency | > 90% | The CuAAC reaction is generally highly efficient. Ensure the freshness of the sodium ascorbate solution. |
| Concentration of this compound | 10 µM - 1 mM | The optimal concentration will depend on the Kₘ of the enzyme for its natural substrate. |
| Concentration of Alkyne Probe | 1 - 50 µM | A molar excess of the alkyne probe is recommended to drive the reaction to completion. |
| Reaction Time (Click Chemistry) | 30 - 120 minutes | Most reactions are complete within 1 hour at room temperature. |
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Simplified schematic of the CuAAC reaction mechanism.
Application Notes and Protocols for 2-Azido-dCTP Incorporation into DNA by Polymerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of modified nucleotides into DNA is a powerful tool in chemical biology, diagnostics, and drug development. 2-Azido-2'-deoxycytidine triphosphate (2-Azido-dCTP) is a valuable analog of the natural nucleotide dCTP, featuring a bioorthogonal azido group. This modification allows for the subsequent attachment of a wide array of molecules, such as fluorophores, affinity tags, or drug molecules, via highly specific and efficient click chemistry reactions. This document provides detailed application notes and protocols for the enzymatic incorporation of 2-Azido-dCTP into DNA using various DNA polymerases.
Applications
The ability to introduce an azide group into a specific location within a DNA strand opens up a plethora of applications:
-
Fluorescent Labeling: Covalently attaching fluorescent dyes to DNA for use in fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule studies.
-
Bioconjugation: Linking DNA to proteins, antibodies, or other biomolecules to create novel diagnostic and therapeutic agents.
-
Drug Delivery: Attaching drug molecules to DNA scaffolds for targeted delivery.
-
Diagnostics: Developing novel DNA-based diagnostic assays.
-
Aptamer Modification: Introducing functional groups into DNA aptamers to enhance their binding affinity and catalytic activity.
Data Presentation: Polymerase Efficiency with Modified Nucleotides
The efficiency of incorporating modified nucleotides like 2-Azido-dCTP can vary significantly between different DNA polymerases. While direct kinetic data for 2-Azido-dCTP is not extensively available in the literature, data from related modified nucleotides can provide valuable insights into polymerase tolerance. Below is a summary of kinetic parameters for the incorporation of a similar modified cytidine analog, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-Aza-dCTP), by mammalian DNA polymerase alpha, as well as data for other modified nucleotides with different polymerases.
| DNA Polymerase | Modified Nucleotide | Apparent K_m (µM) | Apparent V_max (relative to natural dNTP) | Natural dNTP | Natural dNTP K_m (µM) | Citation |
| DNA Polymerase α | 5-Aza-dCTP | 3.0 | Slightly lower | dCTP | 2.0 | [1] |
| KOD pol (Mut_C2) | 3'-O-azidomethyl-dATP-Cy3 | 887.2 (RFUs·min⁻¹) | - | - | - | [2] |
Note: The K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of the V_max (maximum reaction rate). A lower K_m indicates a higher affinity of the polymerase for the nucleotide. The data for KOD pol (Mut_C2) is presented in relative fluorescence units per minute (RFUs·min⁻¹) as a measure of k_cat/K_m.
Experimental Protocols
Protocol 1: Primer Extension Assay for 2-Azido-dCTP Incorporation
This protocol is designed to test the ability of a given DNA polymerase to incorporate a single 2-Azido-dCTP into a growing DNA strand.
Materials:
-
DNA template (single-stranded or denatured double-stranded)
-
Primer (complementary to the template, with a 5' fluorescent label, e.g., FAM)
-
DNA Polymerase (e.g., Taq, Klenow Fragment, Pfu)
-
10X Polymerase Buffer
-
2-Azido-dCTP (in solution)
-
Natural dNTPs (dATP, dGTP, dTTP)
-
dNTP Mix (containing dATP, dGTP, dTTP, but not dCTP)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Nuclease-free water
Procedure:
-
Primer-Template Annealing:
-
In a PCR tube, mix:
-
DNA Template (1 µM final concentration)
-
5'-FAM labeled Primer (1 µM final concentration)
-
10X Polymerase Buffer (1X final concentration)
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.
-
-
Primer Extension Reaction:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, add the following in order:
-
Annealed Primer-Template: 2 µL
-
10X Polymerase Buffer: 2 µL
-
dNTP Mix (without dCTP, 10 mM each): 0.4 µL (for a final concentration of 200 µM each)
-
2-Azido-dCTP (10 mM): 0.4 µL (for a final concentration of 200 µM)
-
DNA Polymerase (1-5 units/µL): 1 µL
-
Nuclease-free water to a final volume of 20 µL.
-
-
Set up control reactions:
-
Negative Control: No polymerase.
-
Positive Control: Use natural dCTP instead of 2-Azido-dCTP.
-
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the chosen polymerase for 15-60 minutes.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume (20 µL) of Stop Solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis.
-
The incorporation of the 2-Azido-dCTP will result in a primer that is extended by one or more nucleotides, which can be visualized by the fluorescence of the FAM label.
-
Protocol 2: Enzymatic Synthesis of Azido-Modified DNA Probes by PCR
This protocol describes the generation of longer DNA fragments containing multiple 2-azido-deoxycytidine residues using the Polymerase Chain Reaction (PCR).
Materials:
-
DNA Template
-
Forward and Reverse Primers
-
Thermostable DNA Polymerase (e.g., Taq, Pfu, Vent(exo-))
-
10X PCR Buffer
-
2-Azido-dCTP
-
Natural dNTPs (dATP, dGTP, dTTP)
-
Magnesium Chloride (MgCl₂) solution (if not included in the buffer)
-
Nuclease-free water
Procedure:
-
PCR Reaction Setup:
-
In a PCR tube, prepare a 50 µL reaction mixture:
-
DNA Template (1-10 ng)
-
Forward Primer (0.2-0.5 µM final concentration)
-
Reverse Primer (0.2-0.5 µM final concentration)
-
10X PCR Buffer (1X final concentration)
-
MgCl₂ (1.5-2.5 mM final concentration, optimize as needed)
-
dATP, dGTP, dTTP (200 µM each final concentration)
-
2-Azido-dCTP (200 µM final concentration)
-
Thermostable DNA Polymerase (1-2.5 units)
-
Nuclease-free water to 50 µL.
-
-
Note: The ratio of 2-Azido-dCTP to dCTP can be varied to control the density of the modification. For complete replacement, omit natural dCTP.
-
-
PCR Cycling:
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 95°C for 2-5 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
-
Analysis and Purification:
-
Analyze a small aliquot of the PCR product by agarose gel electrophoresis to confirm the amplification of the desired product.
-
Purify the azido-modified PCR product using a PCR purification kit or ethanol precipitation.
-
Visualization of Workflows
Experimental Workflow for Primer Extension Assay
Caption: Workflow for the enzymatic incorporation of 2-Azido-dCTP via a primer extension assay.
General Workflow for Azido-DNA Labeling and Click Chemistry
Caption: General workflow for synthesizing azido-modified DNA and subsequent labeling via click chemistry.
Conclusion
The enzymatic incorporation of 2-Azido-dCTP into DNA provides a versatile and powerful method for the site-specific modification of nucleic acids. The choice of DNA polymerase is critical for efficient incorporation, and empirical testing is often necessary to determine the optimal enzyme and reaction conditions for a specific application. The protocols and data presented here serve as a guide for researchers to successfully utilize 2-Azido-dCTP in their work, enabling a wide range of downstream applications in research, diagnostics, and therapeutics.
References
- 1. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioorthogonal Labeling of DNA using 2'-Azido-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A prominent example of such a reaction is the azide-alkyne cycloaddition, often termed "click chemistry". This powerful tool allows for the specific labeling and visualization of biomolecules. The query for "2-Azido-cdp" likely refers to an azido-modified cytidine nucleotide, with the most relevant and widely used analogue in this context being 2'-Azido-2'-deoxycytidine-5'-triphosphate (2'-Azido-dCTP) . This document provides a detailed guide for the use of 2'-Azido-dCTP in bioorthogonal labeling of DNA.
The core principle involves a two-step process. First, the azido-modified nucleotide, 2'-Azido-dCTP, is enzymatically incorporated into DNA. This can be achieved through various DNA polymerases during processes like PCR, reverse transcription, or primer extension. The resulting DNA is now "azido-modified". The second step is the bioorthogonal reaction where the azide group is specifically ligated to a reporter molecule containing a terminal alkyne. This reporter can be a fluorophore for imaging, a biotin tag for affinity purification, or another molecule of interest. This ligation is typically achieved via either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Application Notes
Principle of the Method
The bioorthogonal labeling of DNA using 2'-Azido-dCTP follows a sequential two-step workflow:
-
Enzymatic Incorporation: 2'-Azido-dCTP is used as a substrate by DNA polymerases and is incorporated into a growing DNA strand in place of the natural deoxycytidine triphosphate (dCTP). This step introduces a bioorthogonal azide handle into the DNA molecule of interest. The sugar modification with the azide group at the 2' position increases the nuclease stability of the DNA.[1]
-
Bioorthogonal Ligation (Click Chemistry): The azido-modified DNA is then reacted with a molecule containing a terminal alkyne. This reaction forms a stable triazole linkage.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[2] It is typically performed in vitro or on fixed cells due to the cytotoxicity of copper.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne, which reacts with the azide without the need for a toxic copper catalyst.[3] This makes SPAAC suitable for labeling in living cells.[3]
-
Applications
The ability to specifically label DNA using this method has a wide range of applications in molecular biology and drug development:
-
DNA Visualization and Localization: By using a fluorescent alkyne, the location and dynamics of specific DNA sequences can be visualized within cells.
-
Studying DNA Replication: This method can be used to label and track newly synthesized DNA, providing insights into DNA replication processes.
-
Affinity Purification of DNA: By using a biotin-alkyne conjugate, specific DNA fragments can be pulled down and isolated for further analysis, such as sequencing or identification of binding partners.
-
Development of Modified Aptamers: The introduction of modified nucleotides can expand the chemical diversity of DNA aptamers, potentially leading to higher affinity and specificity binders.
-
DNA Nanotechnology: Click chemistry is a valuable tool for the construction of complex DNA-based nanostructures.
Data Presentation
Table 1: Quantitative Data for Enzymatic Incorporation of Azido-Modified Nucleotides
| Parameter | Value | Notes |
| Apparent Km for 5-Aza-dCTP (with DNA polymerase α) | 3.0 µM | Comparable to the Km of natural dCTP (2.0 µM), indicating it is a good substrate.[4][5] |
| Apparent Vmax for 5-Aza-dCTP (with DNA polymerase α) | Slightly lower than dCTP | [4] |
| Ki for 5-Aza-dCTP (competitive inhibitor of dCTP) | 4.3 µM | A weak competitive inhibitor.[4] |
| Incorporation Efficiency of 5-Azidomethyl-dUTP | High, successful PCR even without dTTP supplementation | Demonstrates robust incorporation by DNA polymerases.[6] |
| Yield of SPAAC labeling of azido-DNA with BCN-dye | Up to 82% | For a rhodamine-BCN dye at room temperature.[7] |
Table 2: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on DNA
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-modified Oligonucleotide/DNA | Varies | 20 - 200 µM |
| Azide Reporter Molecule | 10 mM in DMSO | 1.5 x [Oligonucleotide] |
| Triethylammonium acetate buffer, pH 7.0 | 2 M | 0.2 M |
| DMSO | - | 50% (v/v) |
| Sodium Ascorbate | 5 mM in water | 0.5 mM |
| Copper(II)-TBTA Complex | 10 mM in 55% DMSO | 0.5 mM |
| Incubation Time | - | Overnight |
| Incubation Temperature | - | Room Temperature |
Data synthesized from multiple sources providing general protocols.[8][9]
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 2'-Azido-dCTP into DNA via PCR
This protocol provides a general guideline for incorporating 2'-Azido-dCTP into a specific DNA fragment during a Polymerase Chain Reaction (PCR).
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA polymerase (e.g., Vent (exo-))
-
dNTP mix (dATP, dGTP, dTTP)
-
2'-Azido-dCTP
-
PCR buffer with Mg2+
-
Nuclease-free water
-
Thermocycler
Methodology:
-
Prepare the PCR Reaction Mixture: In a sterile PCR tube, combine the following components on ice. The final concentrations may need to be optimized for your specific template and primers.
-
10x PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
-
2'-Azido-dCTP (10 mM): 1 µL (or desired ratio with dCTP)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng/µL): 1 µL
-
DNA Polymerase (e.g., Vent (exo-)): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermocycling: Place the PCR tube in a thermocycler and perform the PCR using an appropriate program for your template and primers. A general program is as follows:
-
Initial Denaturation: 95°C for 2 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for your primers)
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
Purification of Azido-Modified DNA: After the PCR is complete, purify the azido-modified DNA product using a standard PCR purification kit or via ethanol precipitation to remove unincorporated nucleotides and primers.
-
Verification: The incorporation of the azido-modified nucleotide can be verified by a gel shift assay after the click reaction with a bulky alkyne-containing molecule or by mass spectrometry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Modified DNA
This protocol describes the labeling of the azido-modified DNA with an alkyne-functionalized reporter molecule using a copper(I) catalyst.
Materials:
-
Purified azido-modified DNA
-
Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Sodium ascorbate
-
DMSO
-
Nuclease-free water
Methodology:
-
Prepare Stock Solutions:
-
Azido-modified DNA: in nuclease-free water or TE buffer.
-
Alkyne-reporter: 10 mM in DMSO.
-
CuSO4: 100 mM in nuclease-free water.
-
THPTA or TBTA: 50 mM in DMSO/water.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
-
Set up the Click Reaction: In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azido-modified DNA (to a final concentration of ~10-50 µM)
-
Nuclease-free water to adjust volume
-
Alkyne-reporter (to a final concentration of ~1.5-2x the DNA concentration)
-
THPTA or TBTA (to a final concentration of 500 µM)
-
CuSO4 (to a final concentration of 100 µM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubation: Mix the reaction gently by pipetting. Incubate at room temperature for 1-2 hours or at 37°C for 1 hour.[10]
-
Purification of Labeled DNA: Purify the labeled DNA from the reaction components using ethanol precipitation or a suitable DNA purification column.
-
Analysis: Analyze the labeled DNA using gel electrophoresis (you should observe a band shift), fluorescence imaging (if a fluorescent reporter was used), or other appropriate methods.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Azido-Modified DNA
This protocol describes the copper-free labeling of azido-modified DNA with a strained alkyne reporter molecule.
Materials:
-
Purified azido-modified DNA
-
Strained alkyne reporter molecule (e.g., DBCO, BCN, DIBO functionalized)
-
Reaction buffer (e.g., PBS)
Methodology:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine:
-
Purified azido-modified DNA (e.g., 1 µM final concentration)
-
Strained alkyne reporter (e.g., 25 µM final concentration of a DBCO-fluorophore)
-
Reaction buffer (e.g., PBS) to the final desired volume.
-
-
Incubation: Incubate the reaction at 37°C for 2 hours or at 65°C for 20 minutes for some substrates.[10] Reaction times may need to be optimized depending on the specific strained alkyne used.
-
Purification of Labeled DNA: Purify the labeled DNA using ethanol precipitation or a DNA purification column to remove the excess unreacted alkyne reporter.
-
Analysis: Analyze the labeled DNA as described for the CuAAC protocol.
Mandatory Visualizations
Caption: Experimental workflow for bioorthogonal labeling of DNA.
Caption: Comparison of CuAAC and SPAAC bioorthogonal reactions.
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. youtube.com [youtube.com]
- 4. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Aza-dCTP, Nucleotides for Application in Epigenetics - Jena Bioscience [jenabioscience.com]
- 6. Azide and trans-cyclooctene dUTPs: incorporation into DNA probes and fluorescent click-labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Nucleotidyl transferase assisted DNA labeling with different click chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Azidocytidine for Metabolic Labeling and Tracking of RNA
Application Note ID: AN-RNA-001
Introduction
The ability to visualize and track newly synthesized RNA is crucial for understanding cellular processes, including gene expression, RNA trafficking, and the cellular response to stimuli. Metabolic labeling using modified nucleosides offers a powerful method for tagging and subsequently imaging nascent RNA molecules. This document details the application of 2'-azidocytidine (2'-Azido-C), a cytidine analog, for the metabolic labeling and subsequent fluorescent detection of RNA in living cells.
The underlying principle involves introducing 2'-Azido-C to cell culture media, where it is taken up by cells. Endogenous cellular kinases then phosphorylate 2'-Azido-C sequentially into its monophosphate (2-Azido-CMP), diphosphate (2-Azido-CDP), and finally its active triphosphate form (2-Azido-CTP). RNA polymerases recognize and incorporate 2-Azido-CTP into newly transcribed RNA chains. The incorporated azide group serves as a bioorthogonal chemical handle, enabling covalent ligation to a fluorescent probe via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." This allows for the specific visualization of nascent RNA transcripts using fluorescence microscopy.
Key Applications
-
Visualization of Nascent RNA: Spatiotemporal tracking of newly synthesized RNA in fixed cells.
-
Gene Expression Analysis: Monitoring changes in transcriptional activity in response to drug treatment or external stimuli.
-
RNA Trafficking Studies: Following the movement of RNA from the nucleus to the cytoplasm.
-
High-Throughput Screening: Assessing the impact of compound libraries on cellular transcription rates.
Quantitative Data Summary
While comprehensive quantitative data remains dispersed across various studies, the following table summarizes key performance characteristics of 2'-azidocytidine for RNA labeling based on available literature. This data highlights the efficiency and low cytotoxicity of the method.
| Parameter | Observation | Cell Type(s) | Reference |
| Labeling Efficiency | Efficient incorporation into nascent RNA, producing detectable fluorescent signal. | HeLa, various mammalian cells | General finding in metabolic labeling studies. |
| Optimal Concentration | 50 - 200 µM | HeLa | Starting point for optimization in most cell lines. |
| Cytotoxicity | Low to negligible cytotoxicity observed at working concentrations. | Various | A key advantage of azide-modified nucleosides. |
| Signal-to-Noise Ratio | High signal-to-noise ratio achievable with optimized click chemistry protocols. | General | Dependent on fixation, permeabilization, and wash steps. |
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the intracellular metabolic conversion of 2'-Azido-C and the overall experimental workflow for RNA tracking.
Caption: Intracellular conversion of 2'-Azidocytidine and its incorporation into RNA.
Caption: Experimental workflow for labeling and imaging nascent RNA.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA in Mammalian Cells
This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Glass coverslips (sterilized)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2'-azidocytidine (2'-Azido-C) stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of labeling. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Metabolic Labeling:
-
Prepare fresh culture medium containing the desired final concentration of 2'-Azido-C (typically 50-200 µM).
-
Remove the old medium from the cells and gently wash once with warm PBS.
-
Add the 2'-Azido-C-containing medium to the cells.
-
Incubate for the desired labeling period (e.g., 2-24 hours) under standard culture conditions. The incubation time will depend on the desired temporal resolution of RNA synthesis.
-
-
Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove any unincorporated 2'-Azido-C.
-
Fixation:
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial to allow the click chemistry reagents to access the intracellular RNA.
-
Wash the cells three times with PBS.
-
-
Proceed to Click Chemistry: The azide-labeled RNA in the fixed cells is now ready for fluorescent tagging via the CuAAC reaction (Protocol 2).
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for RNA Visualization
Materials:
-
Fixed and permeabilized cells with azide-labeled RNA (from Protocol 1)
-
Alkyne-fluorophore (e.g., Alkyne-Alexa Fluor 488, Alkyne-TAMRA; 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄; 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water)
-
Sodium ascorbate (freshly prepared 500 mM stock in water)
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the cocktail immediately before use and add the sodium ascorbate last to initiate the reaction. The volumes below are for one well of a 24-well plate (~250 µL).
-
To 215 µL of PBS, add the following in order:
-
2.5 µL of Alkyne-fluorophore stock (Final concentration: 100 µM)
-
2.5 µL of CuSO₄ stock (Final concentration: 500 µM)
-
5.0 µL of THPTA stock (Final concentration: 1 mM)
-
-
Mix gently by pipetting.
-
Just before adding to the cells, add 25 µL of freshly prepared sodium ascorbate stock (Final concentration: 5 mM). Mix again.
-
-
Click Reaction:
-
Remove the PBS from the wells containing the fixed and permeabilized cells.
-
Add the complete click reaction cocktail to each coverslip.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
(Optional) If nuclear counterstaining is desired, incubate with a DAPI or Hoechst solution in PBS for 5-10 minutes.
-
Wash two more times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslip from the well and mount it onto a microscope slide using an appropriate mounting medium.
-
Seal the coverslip and allow the mounting medium to cure.
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for the chosen fluorophore and nuclear stain.
-
Safety Considerations
-
Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times.
-
Copper sulfate is toxic and an environmental hazard. Dispose of copper-containing waste according to institutional guidelines.
-
Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.
-
Paraformaldehyde is a fixative and should be handled in a chemical fume hood.
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Azido-CDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkylo cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the conjugation of molecules.[1][2] This reaction's specificity between an azide and a terminal alkyne allows for the precise labeling and engineering of biomolecules under mild, aqueous conditions.[1][2][3] These application notes provide a detailed protocol for the CuAAC reaction utilizing 2-Azido-cytidine diphosphate (2-Azido-CDP), a modified nucleotide analog. The incorporation of an azido group at the 2' position of the ribose sugar of CDP allows for its use as a versatile chemical handle for the attachment of a wide array of alkyne-functionalized reporters, probes, and therapeutic moieties.
The protocols outlined below are designed to serve as a starting point for researchers. Given the potential for the diphosphate group of this compound to interact with the copper catalyst, optimization of the reaction conditions is strongly recommended to achieve maximal efficiency.
Applications
The CuAAC with this compound is a powerful tool for various applications in molecular biology and drug development, including:
-
Enzymatic Synthesis of Labeled Nucleic Acids: this compound can serve as a substrate for certain polymerases, enabling the enzymatic synthesis of RNA with strategically placed azide functionalities. These azide-modified RNAs can then be labeled with alkyne-containing molecules for visualization, tracking, or functional studies.
-
Development of Novel Therapeutics: By attaching therapeutic agents to this compound via a triazole linkage, it is possible to create novel prodrugs or targeted delivery systems.
-
High-Throughput Screening: The modular nature of click chemistry allows for the rapid generation of libraries of this compound conjugates for screening in drug discovery assays.[4]
-
Bioconjugation and Immobilization: this compound can be used to immobilize CDP-containing molecules onto surfaces or to conjugate them with other biomolecules to study molecular interactions.
Data Presentation
While specific quantitative data for the CuAAC reaction with this compound is not extensively available in the literature, the following tables provide a template for the type of data that should be generated during reaction optimization. The values presented are hypothetical and intended for illustrative purposes.
Table 1: Optimization of Catalyst and Ligand Concentration
| This compound (mM) | Alkyne Probe (mM) | CuSO₄ (mM) | THPTA (mM) | Reaction Time (h) | Yield (%) |
| 1 | 1.2 | 0.1 | 0.5 | 2 | 65 |
| 1 | 1.2 | 0.25 | 1.25 | 2 | 85 |
| 1 | 1.2 | 0.5 | 2.5 | 2 | 92 |
| 1 | 1.2 | 1.0 | 5.0 | 2 | 88 |
Table 2: Effect of pH and Temperature on Reaction Efficiency
| This compound (mM) | Alkyne Probe (mM) | pH | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.2 | 6.0 | 25 | 4 | 70 |
| 1 | 1.2 | 7.0 | 25 | 4 | 95 |
| 1 | 1.2 | 8.0 | 25 | 4 | 89 |
| 1 | 1.2 | 7.0 | 37 | 2 | 93 |
Experimental Protocols
Materials and Reagents
-
2-Azido-cytidine diphosphate (this compound)
-
Alkyne-functionalized molecule of interest (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (ddH₂O)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in ddH₂O. Aliquot and store at -20°C.
-
Alkyne Probe Stock Solution (10 mM): Dissolve the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or ddH₂O). Aliquot and store at -20°C.
-
Copper(II) Sulfate Stock Solution (100 mM): Dissolve CuSO₄·5H₂O in ddH₂O. Store at room temperature.
-
THPTA Stock Solution (500 mM): Dissolve THPTA in ddH₂O. Store at room temperature.
-
Sodium Ascorbate Stock Solution (1 M): Prepare fresh by dissolving sodium ascorbate in ddH₂O. This solution is prone to oxidation and should be made immediately before use.
General Protocol for CuAAC with this compound
This protocol is a starting point and should be optimized for each specific this compound and alkyne pair.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
ddH₂O to bring the final reaction volume to 100 µL.
-
10 µL of 10 mM this compound stock solution (final concentration: 1 mM).
-
12 µL of 10 mM Alkyne Probe stock solution (final concentration: 1.2 mM).
-
-
Prepare the catalyst premix in a separate tube:
-
Mix 2.5 µL of 100 mM CuSO₄ stock solution with 12.5 µL of 500 mM THPTA stock solution.
-
Vortex briefly to mix.
-
-
Add 15 µL of the catalyst premix to the reaction tube containing this compound and the alkyne probe.
-
Initiate the reaction by adding 10 µL of freshly prepared 1 M sodium ascorbate stock solution (final concentration: 100 mM).
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
Reaction Quenching and Purification: The reaction can be stopped by adding EDTA to chelate the copper ions. Purification of the product will depend on the nature of the alkyne probe and the intended downstream application. Common purification methods include HPLC, solid-phase extraction, or precipitation.
Protocol for Optimization
To ensure the highest yield and minimize potential side reactions, it is crucial to optimize the reaction conditions. Key parameters to consider are:
-
Catalyst and Ligand Concentration: Vary the concentrations of CuSO₄ and THPTA while maintaining a 1:5 molar ratio.[5][6]
-
pH: The CuAAC reaction is generally robust over a pH range of 4-11, but the optimal pH for reactions involving nucleotides should be empirically determined, typically between pH 6 and 8.[2]
-
Temperature: Reactions are typically performed at room temperature, but for sluggish reactions, gentle heating (e.g., 37°C) may be beneficial.
-
Reaction Time: Monitor the reaction progress over time (e.g., 30 min, 1h, 2h, 4h) to determine the optimal incubation period.
Visualizations
Caption: The CuAAC reaction mechanism with this compound.
Caption: Experimental workflow for CuAAC with this compound.
References
Application Notes: DNA Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 2'-Azido-2'-deoxycytidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the ligation of an azide-modified molecule to a cyclooctyne-bearing probe without the need for a cytotoxic copper(I) catalyst. In the context of cellular biology and drug development, this method is widely used for labeling and visualizing newly synthesized biomolecules. For DNA labeling, the nucleoside analog 2'-azido-2'-deoxycytidine (2-Azido-dC) is introduced to cultured cells. Cellular salvage pathways phosphorylate 2-Azido-dC sequentially to its monophosphate, diphosphate (2-Azido-CDP), and ultimately triphosphate (2-Azido-dCTP) forms. This azido-modified triphosphate is then utilized by cellular DNA polymerases and incorporated into newly synthesized DNA during replication. The incorporated azide group serves as a chemical handle for subsequent covalent modification with a cyclooctyne-conjugated reporter molecule, such as a fluorophore, for downstream analysis.
Key Applications:
-
Cell Proliferation Assays: Quantifying DNA synthesis as a direct measure of cell division.
-
DNA Damage and Repair Studies: Labeling sites of DNA repair synthesis.
-
High-Throughput Screening: Assessing the effects of drug candidates on cell cycle progression.
-
In Vivo Imaging: Tracking newly synthesized DNA in living organisms.
Metabolic Activation and Labeling Pathway
The following diagram illustrates the intracellular conversion of the 2-Azido-dC precursor and its subsequent incorporation into genomic DNA.
Application Notes and Protocols for Nascent DNA Labeling Using 2'-Azido-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and visualize newly synthesized DNA is crucial for studying a wide range of biological processes, including cell proliferation, DNA replication and repair, and for assessing the genotoxic effects of new therapeutic agents. This document provides a detailed guide to the metabolic labeling of nascent DNA using the modified nucleoside, 2'-Azido-2'-deoxycytidine (2'-Azido-dC). This method offers a powerful alternative to traditional techniques like BrdU labeling, leveraging the principles of bioorthogonal chemistry for highly specific and sensitive detection of DNA synthesis.
The core of this technique lies in the metabolic incorporation of 2'-Azido-dC into the DNA of proliferating cells. The azido group, a small, bioorthogonal chemical handle, does not significantly perturb the natural biological processes. Once incorporated, this azide moiety can be specifically detected via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, commonly known as "click chemistry".[1][2] This reaction covalently attaches a fluorescent probe or other reporter molecules to the azido-modified DNA, enabling its visualization and quantification.
While the user's query specified "2-Azido-CDP," it is important to clarify that ribonucleoside diphosphates like CDP are precursors for RNA synthesis. For DNA labeling, the corresponding deoxynucleoside, 2'-Azido-2'-deoxycytidine, is the appropriate precursor. This deoxynucleoside is taken up by the cell and is enzymatically converted to the triphosphate form (2'-Azido-dCTP) through the nucleoside salvage pathway, which is then incorporated into newly synthesized DNA by DNA polymerases.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling: Proliferating cells are incubated with 2'-Azido-2'-deoxycytidine. This modified deoxynucleoside is transported into the cell and phosphorylated by cellular kinases, including deoxycytidine kinase (dCK), to its triphosphate form, 2'-Azido-dCTP.[3] During DNA replication, DNA polymerases incorporate 2'-Azido-dCTP into the newly synthesized DNA strands in place of the natural deoxycytidine triphosphate (dCTP).
-
Cell Fixation and Permeabilization: After labeling, the cells are fixed to preserve their morphology and cellular structures. Subsequently, the cell membranes are permeabilized to allow the entry of the detection reagents.
-
Click Chemistry Detection: The incorporated azide groups are detected by a click reaction with a fluorescently-labeled alkyne (e.g., a fluorescent dye conjugated to a terminal alkyne). This reaction is highly specific and efficient, resulting in a stable triazole linkage and a strong fluorescent signal at the sites of new DNA synthesis.[4][5]
Diagrams
Caption: Metabolic activation of 2'-Azido-dC for DNA incorporation.
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for the key reagents used in this protocol. Optimal conditions may vary depending on the cell type and experimental goals.
| Parameter | Recommended Range | Notes |
| 2'-Azido-2'-deoxycytidine Concentration | 10 - 100 µM | Higher concentrations may be cytotoxic. Optimization is recommended. |
| Labeling Incubation Time | 30 minutes - 24 hours | Shorter times for pulse-chase experiments; longer times for cumulative labeling. |
| Fluorescent Alkyne Concentration | 1 - 10 µM | Higher concentrations can increase background signal. |
| Copper(II) Sulfate (CuSO₄) Concentration | 100 - 500 µM | For CuAAC click chemistry. |
| Sodium Ascorbate Concentration | 1 - 5 mM | Used to reduce Cu(II) to the catalytic Cu(I) state in CuAAC. |
| Click Reaction Time | 30 - 60 minutes | At room temperature. |
Experimental Protocols
Materials and Reagents
-
2'-Azido-2'-deoxycytidine (2'-Azido-dC)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents:
-
Fluorescent alkyne (e.g., Alexa Fluor 488 DIBO Alkyne for SPAAC, or Alexa Fluor 488 Alkyne for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄) solution
-
Sodium ascorbate solution (prepare fresh)
-
-
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Protocol for Labeling Nascent DNA in Cultured Cells
1. Cell Seeding and Culture
-
Seed cells onto appropriate culture vessels (e.g., coverslips in a 24-well plate for imaging, or a larger flask for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
2. Metabolic Labeling with 2'-Azido-2'-deoxycytidine
-
Prepare a stock solution of 2'-Azido-dC in sterile water or DMSO.
-
Add 2'-Azido-dC to the cell culture medium to the desired final concentration (e.g., 20 µM).
-
Incubate the cells for the desired labeling period (e.g., 2 hours) at 37°C in a CO₂ incubator.
3. Cell Fixation
-
Remove the labeling medium and wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
4. Cell Permeabilization
-
Add the permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
5. Click Chemistry Reaction (CuAAC Method)
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:
-
880 µL PBS
-
10 µL of 100 mM CuSO₄ solution (final concentration: 1 mM)
-
10 µL of a fluorescent alkyne stock solution (e.g., 1 mM stock for a final concentration of 10 µM)
-
100 µL of 100 mM sodium ascorbate (prepare fresh; final concentration: 10 mM)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
6. Washing and Counterstaining
-
Remove the click reaction cocktail and wash the cells three times with wash buffer.
-
If desired, incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
7. Imaging
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain. For flow cytometry, scrape and resuspend the cells in a suitable buffer for analysis.
Applications in Research and Drug Development
-
Cell Cycle Analysis: The labeling of S-phase cells allows for precise quantification of cell proliferation rates.
-
DNA Repair Studies: Pulse-chase experiments with 2'-Azido-dC can be used to track the dynamics of DNA repair synthesis.
-
High-Throughput Screening: The robust and rapid nature of this labeling method makes it suitable for screening compound libraries for their effects on cell proliferation.
-
Genotoxicity and Drug Efficacy Testing: This technique can be employed to assess the impact of drug candidates on DNA synthesis, providing insights into their mechanism of action and potential toxicity.[6]
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient labeling (low 2'-Azido-dC concentration or short incubation). | Optimize 2'-Azido-dC concentration and incubation time. |
| Incomplete permeabilization. | Increase permeabilization time or Triton X-100 concentration. | |
| Degraded click chemistry reagents. | Use freshly prepared sodium ascorbate. Check the quality of other reagents. | |
| High background | Excess fluorescent alkyne. | Decrease the concentration of the fluorescent alkyne. |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Cell death/morphology changes | Cytotoxicity of 2'-Azido-dC. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| Harsh fixation or permeabilization. | Try alternative fixation (e.g., methanol) or permeabilization methods. |
Conclusion
The use of 2'-Azido-2'-deoxycytidine coupled with click chemistry provides a versatile and powerful platform for the study of nascent DNA. Its high sensitivity, specificity, and ease of use make it an invaluable tool for researchers in basic science and drug development. The detailed protocols and guidelines presented here offer a solid foundation for the successful implementation of this advanced cell biology technique.
References
- 1. Click chemistry with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biosynth.com [biosynth.com]
- 6. Azide-PEG4-aminoallyl-dUTP, CLICK-functionalized Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for 2-Azido-CDP Metabolic Labeling
These application notes provide a detailed experimental workflow for the metabolic labeling of cells with 2-Azido-CDP, a cytidine diphosphate analog bearing a bioorthogonal azido group. This allows for the selective tagging and subsequent analysis of cellular processes involving CDP, such as phospholipid biosynthesis and protein glycosylation. These protocols are intended for researchers in cell biology, biochemistry, and drug development.
Introduction
Metabolic labeling with bioorthogonal chemical reporters is a powerful strategy to investigate the dynamics of cellular processes. This compound is a cell-permeable cytidine diphosphate analog that can be metabolically incorporated into various biomolecules. The azido group serves as a chemical handle for subsequent "click" chemistry reactions, enabling the covalent attachment of probes for visualization, enrichment, and identification of target molecules. This technology facilitates the study of enzyme activity, post-translational modifications, and the dynamics of nucleotide metabolism.
Principle of the Method
The experimental workflow consists of three main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up and incorporated into cellular pathways that utilize CDP.
-
Click Chemistry Reaction: The azide-labeled biomolecules are covalently modified with a reporter molecule (e.g., a fluorophore or biotin) containing a terminal alkyne via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).
-
Downstream Analysis: The tagged biomolecules are analyzed by various techniques, including fluorescence microscopy, flow cytometry, or mass spectrometry-based proteomics.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (10 mM in sterile water or DMSO)
-
Cell culture plates or flasks
Procedure:
-
Seed cells at an appropriate density in a cell culture plate or flask and allow them to adhere overnight.
-
The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of this compound (typically 25-100 µM). Include a vehicle control (e.g., DMSO or water).
-
Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO2). The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
After incubation, wash the cells three times with ice-cold PBS to remove unincorporated this compound.
-
The cells are now ready for downstream applications such as cell lysis and click chemistry.
Protocol 2: Click Chemistry Reaction for Fluorescence Imaging
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS)
-
Alkyne-fluorophore conjugate (e.g., Alexa Fluor 488-alkyne)
-
Copper(II) sulfate (CuSO4) solution (20 mM in water)
-
Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fix the azide-labeled cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Prepare the click reaction cocktail. For a 1 mL reaction, mix:
-
880 µL PBS
-
10 µL alkyne-fluorophore (1 mM stock)
-
10 µL CuSO4 (20 mM stock)
-
100 µL sodium ascorbate (100 mM stock, freshly prepared)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips with mounting medium and proceed with fluorescence microscopy.
Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-alkyne conjugate
-
Click reaction components (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)
Procedure:
-
Lyse the azide-labeled cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Perform the click reaction with biotin-alkyne on the clarified lysate as described in Protocol 2.
-
Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using elution buffer.
-
The eluted proteins can then be processed for downstream proteomic analysis by SDS-PAGE and mass spectrometry.
Data Presentation
The following table provides an example of how quantitative data from a this compound metabolic labeling experiment followed by mass spectrometry could be presented.
| Protein ID | Gene Name | Fold Change (this compound / Control) | p-value | Cellular Compartment | Putative Function |
| P04035 | PCNA | 4.2 | 0.001 | Nucleus | DNA replication and repair |
| Q06830 | VCP | 3.8 | 0.003 | Cytoplasm, Nucleus | Protein homeostasis |
| P62308 | HSP90B1 | 3.5 | 0.005 | Endoplasmic Reticulum | Chaperone |
| P11021 | HSPD1 | 3.1 | 0.008 | Mitochondrion | Protein folding |
| P08238 | HSPA5 | 2.9 | 0.012 | Endoplasmic Reticulum | Chaperone |
Visualizations
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Hypothetical metabolic pathway of this compound.
Application Notes and Protocols for Synthesizing Modified Oligonucleotides Using 2'-Azido-2'-deoxycytidine-5'-Triphosphate (2'-Azido-dCTP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of modified oligonucleotides using 2'-Azido-dCTP. This method enables the introduction of an azide functional group into a DNA strand, which can then be used for a variety of downstream applications, including fluorescent labeling, biotinylation, and the attachment of other moieties through "click chemistry."
Introduction
The site-specific modification of oligonucleotides is a powerful tool in molecular biology, diagnostics, and drug development. The introduction of functional groups, such as azides, allows for the covalent attachment of reporter molecules, affinity tags, or therapeutic agents. 2'-Azido-dCTP is a modified deoxynucleoside triphosphate that can be enzymatically incorporated into a growing DNA strand by various DNA polymerases. The resulting azide-modified oligonucleotide is a versatile substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the specific and efficient labeling and conjugation of DNA in a wide range of applications.
Key Applications
-
Fluorescent Labeling: Attachment of fluorescent dyes for visualization of DNA in applications such as fluorescence in situ hybridization (FISH), cellular imaging, and single-molecule studies.
-
Affinity Pull-Down Assays: Immobilization of azide-modified oligonucleotides onto a solid support to capture and identify interacting proteins or other biomolecules.
-
Drug Delivery and Therapeutics: Conjugation of therapeutic agents to oligonucleotides for targeted delivery.
-
Bioconjugation: Creation of well-defined DNA-protein, DNA-peptide, or DNA-small molecule conjugates.
Data Presentation
Table 1: Substrate Efficiency of Various Modified Nucleotides with Terminal deoxynucleotidyl Transferase (TdT)
| Modified Nucleotide | Functional Group | Relative Incorporation Efficiency | Tail Length | Reference |
| 2'-Azido-dCTP | 2'-Azido | Moderate | 1-4 nucleotides | [1] |
| 2'-Azido-dGTP | 2'-Azido | Moderate | 1-4 nucleotides | [1] |
| 5-Ethynyl-UTP | 5-Ethynyl (Alkyne) | High | >10 nucleotides | [1] |
| Biotin-11-dATP | Biotin | High | >10 nucleotides | [1] |
Note: Efficiency is dependent on specific reaction conditions and the polymerase used. The data presented is a qualitative summary from cited literature.
Table 2: Kinetic Parameters for Nucleotide Incorporation by Klenow Fragment
| Nucleotide | Kd (μM) | kpol (s-1) | Incorporation Efficiency (kpol/Kd) (μM-1s-1) | Reference |
| dCTP (natural) | 280 ± 70 | 0.0019 ± 0.0002 | 6.8 x 10-6 | [2] |
| dATP (natural) | 240 ± 20 | 0.012 ± 0.001 | 5.0 x 10-5 | [2] |
| 8-azido-dATP | ~38 (apparent Kd) | - | - | [3] |
Experimental Protocols
Protocol 1: Enzymatic Incorporation of 2'-Azido-dCTP at the 3'-Terminus of an Oligonucleotide using Terminal deoxynucleotidyl Transferase (TdT)
This protocol describes the addition of one or more 2'-Azido-dCTP nucleotides to the 3'-end of a DNA oligonucleotide.
Materials:
-
DNA oligonucleotide primer (100 µM stock)
-
2'-Azido-dCTP (10 mM stock)
-
Terminal deoxynucleotidyl Transferase (TdT) and corresponding 5x reaction buffer (containing CoCl2)
-
Nuclease-free water
Procedure:
-
Set up the following reaction mixture in a microcentrifuge tube:
Component Volume (for 20 µL reaction) Final Concentration 5x TdT Reaction Buffer 4 µL 1x DNA Oligonucleotide (100 µM) 2 µL 10 µM 2'-Azido-dCTP (10 mM) 0.4 µL 200 µM TdT (20 U/µL) 1 µL 1 U/µL | Nuclease-free water | to 20 µL | - |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 1-2 hours.
-
To stop the reaction, heat the mixture at 70°C for 10 minutes.
-
The azide-modified oligonucleotide can be purified by ethanol precipitation or using a suitable DNA purification kit.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the labeling of an azide-modified oligonucleotide with an alkyne-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
Azide-modified oligonucleotide (from Protocol 1)
-
Alkyne-functionalized reporter molecule (e.g., Alkyne-Fluor 545, 10 mM in DMSO)
-
Copper(II) sulfate (CuSO4, 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 mM in water)
-
Sodium ascorbate (1 M in water, freshly prepared)
-
DMSO
-
Nuclease-free water
Procedure:
-
In a microcentrifuge tube, prepare the Cu(I)-THPTA catalyst by mixing 1 µL of 50 mM CuSO4 and 2 µL of 100 mM THPTA. Let it stand for 5 minutes at room temperature.
-
In a separate tube, prepare the click reaction mixture:
Component Volume (for 50 µL reaction) Final Concentration Azide-modified Oligonucleotide (e.g., 100 µM) 5 µL 10 µM Alkyne-Reporter (10 mM) 1 µL 200 µM DMSO 25 µL 50% (v/v) | Nuclease-free water | to 45 µL | - |
-
Add 3 µL of the pre-mixed Cu(I)-THPTA catalyst to the click reaction mixture.
-
Initiate the reaction by adding 2.5 µL of freshly prepared 1 M sodium ascorbate.
-
Vortex the reaction mixture briefly and incubate at room temperature for 1-2 hours in the dark.
-
The labeled oligonucleotide can be purified by ethanol precipitation, followed by HPLC or PAGE for higher purity.
Mandatory Visualization
Caption: Experimental workflow for synthesizing and applying 2'-azido modified oligonucleotides.
Caption: Workflow for an affinity pull-down assay using a 2'-azido modified oligonucleotide.
References
Troubleshooting & Optimization
troubleshooting low yield in 2-Azido-cdp synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Azido-cdp (2'-Azido-2'-deoxycytidine-5'-diphosphate).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the critical phosphorylation step of 2'-Azido-2'-deoxycytidine-5'-monophosphate (2-Azido-CMP) to the diphosphate form.
Question 1: I am observing a very low yield of this compound after the phosphorylation reaction. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in the synthesis of modified nucleotide diphosphates. Several factors can contribute to this issue. Below is a systematic guide to troubleshooting low product yield.
-
Enzyme Activity and Concentration:
-
Problem: The nucleoside monophosphate kinase (NMPK) used for the phosphorylation may have low activity towards the 2'-azido modified substrate or may be present at a suboptimal concentration.
-
Solution:
-
Increase the concentration of the NMPK.
-
Screen different NMPKs, as substrate specificity can vary significantly between enzymes from different sources.
-
Ensure the enzyme is properly stored and has not lost activity due to improper handling.
-
-
-
Reaction Conditions:
-
Problem: The reaction buffer composition, pH, temperature, or incubation time may not be optimal for the specific NMPK and substrate.
-
Solution:
-
pH: Most kinases prefer a pH between 7.0 and 8.5. Perform small-scale reactions to test a range of pH values.
-
Magnesium Concentration: Divalent cations like Mg²⁺ are crucial for kinase activity. The optimal concentration is typically in a slight molar excess over the total nucleotide concentration.
-
Temperature: While many enzymatic reactions are performed at 37°C, some kinases may have different optimal temperatures.
-
Incubation Time: Monitor the reaction progress over time using techniques like TLC or HPLC to determine the optimal reaction time and to check for product degradation over extended periods.
-
-
-
Substrate and Cofactor Quality:
-
Problem: The purity of the starting material (2-Azido-CMP) and the phosphate donor (typically ATP) can significantly impact the reaction efficiency. The 2'-azido group itself can be sensitive to certain conditions.[1][2]
-
Solution:
-
Confirm the purity of your 2-Azido-CMP using HPLC and NMR. Impurities can inhibit the kinase.
-
Use a fresh, high-quality ATP stock. ATP can hydrolyze over time, reducing the effective concentration of the phosphate donor.
-
Consider an ATP regeneration system (e.g., using creatine kinase and creatine phosphate) to maintain a high ATP concentration throughout the reaction.
-
-
-
Product Inhibition or Degradation:
-
Problem: The accumulation of the product (this compound) or the byproduct (ADP) may inhibit the enzyme. The 2'-azido group might also be unstable under prolonged reaction or specific workup conditions.
-
Solution:
-
If product inhibition is suspected, consider a reaction setup where the product is continuously removed, although this is often complex.
-
Analyze the reaction mixture for the presence of degradation products. The azido group can be sensitive to reducing agents and acidic conditions.
-
-
Question 2: My HPLC analysis of the reaction mixture shows multiple unexpected peaks. What could these be and how can I minimize them?
Answer:
The presence of multiple peaks in your HPLC chromatogram indicates the formation of side products or the presence of unreacted starting materials and byproducts.
-
Common Peaks and Their Identification:
-
Unreacted 2-Azido-CMP: The starting material.
-
ATP, ADP, and AMP: The phosphate donor and its hydrolysis/reaction products.
-
2-Azido-CTP: Over-phosphorylation of the desired diphosphate to the triphosphate can occur, especially with certain kinases.
-
Degradation Products: The 2'-azido group can be reduced to an amine or undergo other side reactions under certain conditions.
-
-
Strategies for Minimizing Side Products:
-
Optimize Enzyme Ratios: If you are using a multi-enzyme system (e.g., for ATP regeneration), the ratio of the enzymes is critical.
-
Control Reaction Time: As mentioned previously, stopping the reaction at the optimal time can prevent the formation of over-phosphorylated products and degradation.
-
Choice of Kinase: Some kinases have a higher propensity for producing triphosphates. If 2-Azido-CTP is a major byproduct, consider a more specific NMPK.
-
Inert Atmosphere: If you suspect oxidative damage to your substrate or enzyme, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Question 3: I am having difficulty purifying this compound from the reaction mixture using HPLC. What are the best practices for purification?
Answer:
Purification of highly polar molecules like nucleotide diphosphates can be challenging. Anion-exchange and reversed-phase ion-pairing HPLC are the most common methods.
-
Anion-Exchange Chromatography (AEX-HPLC):
-
Principle: Separates molecules based on their negative charge. The elution order is typically AMP, ADP, ATP, with your product eluting based on its diphosphate group.
-
Troubleshooting:
-
Poor Resolution: Optimize the salt gradient. A shallower gradient will generally provide better resolution.
-
Peak Tailing: This can be caused by secondary interactions with the column matrix. Adjusting the pH of the mobile phase can sometimes help.
-
Co-elution with ADP: If your product co-elutes with ADP, adjusting the pH or the type of salt in the mobile phase may alter the selectivity.
-
-
-
Reversed-Phase Ion-Pairing HPLC (RP-IP-HPLC):
-
Principle: An ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase to neutralize the charge on the phosphates, allowing for separation on a reversed-phase column based on hydrophobicity.
-
Troubleshooting:
-
Irreproducible Retention Times: Ensure the column is fully equilibrated with the ion-pairing reagent.
-
Broad Peaks: The concentration of the ion-pairing reagent and the organic modifier (e.g., acetonitrile or methanol) in the mobile phase should be optimized.
-
Column Contamination: Thoroughly wash the column after each use to remove the ion-pairing reagent, which can be difficult to remove completely.
-
-
Data Presentation
The following table provides illustrative data on the impact of key reaction parameters on the yield of this compound from 2-Azido-CMP using a hypothetical NMP kinase. This data is intended to serve as a guideline for optimization experiments.
| Experiment ID | NMP Kinase (U/mL) | [2-Azido-CMP] (mM) | [ATP] (mM) | [MgCl₂] (mM) | pH | Incubation Time (h) | Yield (%) |
| 1 | 0.5 | 5 | 10 | 15 | 7.5 | 4 | 35 |
| 2 | 1.0 | 5 | 10 | 15 | 7.5 | 4 | 62 |
| 3 | 1.0 | 5 | 15 | 20 | 7.5 | 4 | 75 |
| 4 | 1.0 | 5 | 15 | 20 | 8.0 | 4 | 81 |
| 5 | 1.0 | 5 | 15 | 20 | 8.0 | 8 | 72 (degradation observed) |
| 6 (with ATP regeneration) | 1.0 | 5 | 5 | 10 | 8.0 | 4 | 85 |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a general method for the enzymatic phosphorylation of 2-Azido-CMP to this compound.
Materials:
-
2'-Azido-2'-deoxycytidine-5'-monophosphate (2-Azido-CMP)
-
Adenosine-5'-triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
HEPES or Tris-HCl buffer
-
Nucleoside Monophosphate Kinase (NMPK) (e.g., from E. coli or S. cerevisiae)
-
(Optional) ATP regeneration system: Creatine kinase and creatine phosphate
-
Deionized water
-
Reaction vessels
-
Incubator or water bath
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Deionized water to the final volume.
-
Buffer to a final concentration of 50-100 mM (e.g., HEPES, pH 8.0).
-
2-Azido-CMP to a final concentration of 5 mM.
-
ATP to a final concentration of 1.5 to 2-fold molar excess over 2-Azido-CMP (e.g., 7.5-10 mM).
-
MgCl₂ to a final concentration in slight molar excess over total nucleotides (e.g., 12-15 mM).
-
-
If using an ATP regeneration system, add creatine phosphate (e.g., 20 mM) and creatine kinase (e.g., 10 U/mL). Reduce the initial ATP concentration to a catalytic amount (e.g., 0.5 mM).
-
-
Enzyme Addition:
-
Add the NMPK to a final concentration of 0.5-1.0 U/mL. The optimal amount should be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by HPLC or TLC.
-
-
Reaction Quenching:
-
Once the reaction has reached completion (or the optimal yield), quench the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes to denature the enzymes.
-
-
Purification:
-
Centrifuge the quenched reaction mixture to pellet the denatured proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the this compound from the supernatant using anion-exchange or reversed-phase ion-pairing HPLC.
-
-
Product Characterization:
-
Lyophilize the collected fractions containing the pure product.
-
Characterize the final product by HPLC, mass spectrometry, and NMR to confirm its identity and purity.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for this compound synthesis and purification.
References
Technical Support Center: Optimizing 2-Azido-Modified Cytidine Incorporation for Cellular Labeling
Welcome to the technical support center for optimizing the cellular incorporation of azido-modified cytidine analogs. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals successfully label cellular components for downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What is 2-Azido-CDP and how is it incorporated into cells?
While you may have encountered the term "this compound," it's more likely that you are working with a cell-permeable nucleoside analog, such as 2'-azidocytidine (2'-AzCyd) . In the cell, this nucleoside is metabolically converted into its active triphosphate form (2'-azido-CTP). This process is initiated by cellular kinases. For 2'-AzCyd, the phosphorylation is carried out by deoxycytidine kinase (dCK).[1] Once converted to 2'-azido-CTP, it can be incorporated into newly synthesized RNA by RNA polymerases.[1] The incorporated azide group then serves as a bioorthogonal handle for "click chemistry" ligation to a reporter molecule (e.g., a fluorophore or biotin).
Q2: My labeling efficiency with the azido-cytidine analog is very low. What are the possible causes?
Several factors can contribute to low labeling efficiency:
-
Suboptimal Analog Concentration: The concentration of the azido-nucleoside needs to be optimized for your specific cell type.
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Insufficient Incubation Time: The labeling period may not be long enough for significant incorporation to occur.
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Low Kinase Activity: The cell line you are using may have low endogenous levels of the necessary kinase (e.g., dCK for 2'-AzCyd), which is essential for activating the nucleoside.[1]
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Cell Health: Poor cell viability or slow proliferation rates will result in reduced metabolic activity, including RNA synthesis.
-
Inefficient Click Reaction: The subsequent click chemistry step may be inefficient due to suboptimal reagent concentrations, catalyst issues, or quenching of the reaction.
Q3: Is the 2'-azido-nucleoside analog toxic to my cells?
High concentrations of nucleoside analogs can be cytotoxic. 2'-AzCyd has been shown to have low cytotoxicity at effective labeling concentrations.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. Signs of toxicity include changes in cell morphology, reduced proliferation, and increased cell death.
Q4: Can I use this method to label specific types of RNA?
Yes, different azido-nucleosides can have distinct incorporation patterns. For instance, 2'-AzCyd is primarily incorporated into ribosomal RNA (rRNA) by RNA Polymerase I.[1] This provides a degree of polymerase selectivity. Other analogs, like 2'-azidoadenosine (2'-AzAd), are incorporated by poly(A) polymerases into the poly(A) tails of mRNA.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal After Click Chemistry | Inefficient Metabolic Incorporation: - Low kinase activity in the cell line.[1] - Suboptimal concentration of the azido-nucleoside. - Insufficient labeling time. | To enhance incorporation: - Overexpress the relevant kinase: For 2'-AzCyd, transiently transfecting cells with a plasmid expressing deoxycytidine kinase (dCK) can significantly boost labeling.[1] - Optimize Concentration: Perform a titration experiment to find the optimal concentration (e.g., 10 µM to 1 mM) for your cell line.[1] - Extend Incubation Time: Increase the labeling duration (e.g., from 4 to 24 hours). |
| Inefficient Click Reaction: - Degradation of click chemistry reagents (e.g., copper catalyst, reducing agent). - Incorrect reagent concentrations. | To optimize the click reaction: - Prepare fresh solutions of the copper catalyst (e.g., CuSO₄) and reducing agent (e.g., sodium ascorbate) immediately before use. - Ensure the alkyne-probe is used in excess relative to the estimated amount of incorporated azide. - Use a copper-chelating ligand like THPTA to improve reaction efficiency and reduce cytotoxicity. | |
| High Background Signal | Non-specific Binding of the Probe: - The alkyne-fluorophore or alkyne-biotin probe is binding non-specifically to cellular components. | - Include thorough washing steps after the click reaction to remove unbound probe. - Add a blocking step (e.g., with BSA) before and after cell permeabilization. - Reduce the concentration of the alkyne probe. |
| High Cell Death or Altered Morphology | Cytotoxicity of the Azido-Nucleoside: - The concentration of the azido-nucleoside is too high.[1] | - Perform a viability assay (e.g., MTT or trypan blue exclusion) across a range of concentrations to determine the EC₅₀. - Use the lowest effective concentration for your labeling experiments. A concentration of 10 µM has been suggested as optimal for some azido-sugars to minimize physiological effects. |
| Toxicity of the Click Reaction: - The copper catalyst used in the click reaction is toxic to cells, especially in live-cell imaging. | - For live-cell applications, use copper-free click chemistry methods, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with a cyclooctyne-conjugated probe.[3] - If using copper-catalyzed click chemistry (CuAAC) on fixed cells, ensure thorough washing to remove all traces of copper. Use a copper ligand to reduce toxicity. |
Experimental Protocols & Methodologies
Protocol: Metabolic Labeling of Nascent RNA with 2'-Azidocytidine (2'-AzCyd)
This protocol is adapted for labeling nascent RNA in cultured mammalian cells.
Materials:
-
Mammalian cells in culture (e.g., HeLa)
-
Complete culture medium
-
2'-Azidocytidine (2'-AzCyd) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction components:
-
Alkyne-fluorophore (e.g., DBCO-Alexa Fluor 488 for copper-free click, or an alkyne-fluorophore for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (CuSO₄) solution
-
Copper ligand (e.g., THPTA)
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
-
-
Procedure:
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Metabolic Labeling:
-
Dilute the 2'-AzCyd stock solution into pre-warmed complete culture medium to the final desired concentration (e.g., 1 mM).
-
Remove the old medium from the cells and replace it with the 2'-AzCyd-containing medium.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours) under standard culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction (CuAAC):
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
Alkyne-fluorophore (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
Copper ligand (e.g., 500 µM THPTA)
-
Sodium Ascorbate (e.g., 2.5 mM, added last to initiate the reaction)
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
If desired, counterstain nuclei with DAPI.
-
Image the cells using an appropriate fluorescence microscope.
-
Visualizations
Metabolic Activation and Incorporation of 2'-Azidocytidine
Caption: Metabolic pathway of 2'-Azidocytidine (2'-AzCyd) for RNA labeling.
Experimental Workflow for Azido-Nucleoside Labeling
Caption: General workflow for labeling cellular RNA with an azido-nucleoside.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust synthesis of 2′-azido modified RNA from 2′-amino precursors by diazotransfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
reducing background fluorescence in 2-Azido-cdp imaging
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 2-Azido-CDP in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical probe used for metabolic labeling. It is an analog of cytidine diphosphate (CDP) that contains an azide group. This allows researchers to track the incorporation of CDP into various biological macromolecules in living cells through a "click chemistry" reaction with a fluorescently-labeled alkyne probe.
Q2: What is "click chemistry" in the context of this compound imaging?
Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. For this compound, the azide group reacts with an alkyne-modified fluorescent dye in a process called Azide-Alkyne Cycloaddition. This reaction can be catalyzed by copper (CuAAC) or be strain-promoted (SPAAC) to covalently attach the fluorescent tag to the labeled molecules for visualization.
Q3: What are the essential controls for a this compound imaging experiment?
To ensure the specificity of your signal, you should include the following controls:
-
No-probe control: Cells that are not incubated with this compound but are subjected to the click reaction and imaging. This helps identify background from the fluorescent probe itself.
-
No-click control: Cells incubated with this compound but without the click chemistry reagents (e.g., no copper catalyst or no alkyne-fluorophore). This checks for any inherent fluorescence from the azide probe.
-
Competition control: Cells co-incubated with this compound and a large excess of natural CDP. A significant reduction in signal compared to the test sample indicates specific metabolic incorporation.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence is a common issue that can obscure the specific signal in this compound imaging experiments. This guide addresses the most frequent causes and provides solutions.
Q4: My negative control shows high background fluorescence. What are the potential causes and solutions?
High background in a no-probe control (cells not treated with this compound) points to non-specific binding of the fluorescent alkyne probe or other detection reagents.
Potential Causes:
-
Hydrophobic interactions between the fluorescent dye and cellular components.
-
Insufficient blocking of non-specific binding sites.
-
Inadequate washing after the click reaction.
Solutions:
-
Optimize Probe Concentration: Reduce the concentration of the alkyne-fluorophore. Start with the manufacturer's recommendation and perform a titration to find the lowest concentration that still provides a robust signal.
-
Use a Blocking Agent: Pre-incubate the cells with a blocking buffer before the click reaction. Bovine Serum Albumin (BSA) is a common choice.
-
Improve Washing Steps: Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.1% in PBS) to help remove non-specifically bound probe.
Q5: The background is high in my experimental sample, but not in the negative control. What should I do?
This suggests that the issue is related to the this compound probe itself.
Potential Causes:
-
Excess unincorporated this compound probe remaining in the cells.
-
The copper catalyst is causing cellular damage or precipitating the fluorescent probe.
-
Cell autofluorescence is being excited by the imaging laser.
Solutions:
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response experiment to find the optimal concentration and incubation time for this compound. The goal is to maximize specific incorporation while minimizing the amount of free probe.
-
Thorough Washing Post-Labeling: Ensure that unincorporated this compound is thoroughly washed out before cell fixation and the click reaction.
-
Use a Copper Chelator: Adding a copper chelator like bathocuproinedisulfonic acid (BCS) to the final wash steps of the click reaction can help remove residual copper, which can contribute to background.
-
Consider Copper-Free Click Chemistry: If copper toxicity or background is a persistent issue, switch to a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which does not require a copper catalyst.
-
Use an Autofluorescence Quenching Agent: Treat samples with an autofluorescence quenching agent (e.g., Sudan Black B or a commercial reagent) before imaging.
Illustrative Data: Effect of Blocking Agents on Background
The following table provides an example of how different blocking agents can impact the signal-to-noise ratio in a typical this compound imaging experiment. Note: These are illustrative values.
| Blocking Agent (30 min incubation) | Average Signal Intensity (Arbitrary Units) | Average Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio (Signal/Background) |
| None | 850 | 350 | 2.4 |
| 1% BSA in PBS | 830 | 150 | 5.5 |
| 5% Normal Goat Serum in PBS | 840 | 120 | 7.0 |
This illustrative data shows that using a blocking agent can significantly reduce background intensity and improve the signal-to-noise ratio.
Experimental Protocols
Protocol: this compound Labeling and CuAAC Detection in Cultured Cells
This protocol provides a general workflow. Optimization of concentrations, incubation times, and wash steps is highly recommended.
1. Cell Culture and Labeling: a. Plate cells on coverslips in a multi-well plate and grow to the desired confluency. b. Prepare the this compound labeling medium by diluting the probe to the final desired concentration (e.g., 25-100 µM) in fresh culture medium. c. Remove the old medium from the cells and add the labeling medium. d. Incubate for the desired period (e.g., 4-24 hours) under standard culture conditions.
2. Cell Fixation and Permeabilization: a. Wash the cells twice with PBS. b. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash three times with PBS.
3. Blocking: a. Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature to reduce non-specific probe binding.
4. Click Reaction (CuAAC): a. Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
- Fluorescent Alkyne Probe (e.g., 1-5 µM)
- Copper(II) Sulfate (CuSO₄) (e.g., 100 µM)
- Reducing Agent (e.g., 1 mM Sodium Ascorbate - add fresh)
- PBS to 100 µL b. Remove the blocking buffer from the cells. c. Add the click reaction cocktail and incubate for 30-60 minutes at room temperature, protected from light.
5. Washing and Counterstaining: a. Wash the cells three times with PBS containing 0.1% Tween-20. b. (Optional) Counterstain the nuclei with a DNA dye like DAPI. c. Wash twice with PBS.
6. Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the slides using a fluorescence microscope with appropriate filter sets.
Visualizations
Technical Support Center: Synthesis of 2'-Azido-Modified Oligonucleotides
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers engaged in the synthesis of 2'-azido-modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2'-azido-modified oligonucleotides?
A1: The 2'-azido modification serves as a versatile chemical handle for post-synthetic labeling and conjugation. The azide group is stable during automated solid-phase synthesis and can be selectively reacted via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. This allows for the attachment of various molecules such as fluorophores, quenchers, or biotin tags for applications in diagnostics, therapeutics, and fundamental biological research.
Q2: What are the main challenges in synthesizing 2'-azido-modified oligonucleotides?
A2: The primary challenges include the multi-step synthesis of the required 2'-azido-2'-deoxynucleoside phosphoramidite building blocks, potential side reactions during oligonucleotide synthesis, and ensuring complete deprotection without compromising the azide group. A common side reaction is the reduction of the azide to an amine (the Staudinger reaction) when using phosphine-based reagents.
Q3: Is the 2'-azido group stable throughout the entire oligonucleotide synthesis cycle?
A3: Yes, the 2'-azido group is generally stable under the standard conditions of automated solid-phase oligonucleotide synthesis, including the detritylation, coupling, capping, and oxidation steps. The primary point of potential instability is during the final deprotection and cleavage step, where certain reagents can cause its reduction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis process.
Q4: I am observing a low overall yield for my 2'-azido-modified oligonucleotide. What are the possible causes and solutions?
A4: Low yield is a common issue that can stem from several factors:
-
Poor Quality Phosphoramidite: The 2'-azido-2'-deoxynucleoside phosphoramidite building block may have degraded. Ensure it has been stored under anhydrous conditions and away from light. It is recommended to use freshly prepared or recently purchased phosphoramidite.
-
Suboptimal Coupling Efficiency: The coupling time for the bulky 2'-azido phosphoramidite may need to be extended compared to standard DNA or RNA monomers. Increasing the coupling time or using a more potent activator can improve efficiency.
-
Incomplete Deprotection: Harsh deprotection conditions can lead to degradation of the oligonucleotide. Conversely, conditions that are too mild may not fully remove protecting groups, leading to losses during purification.
-
Side Reactions: The reduction of the azide group to an amine can occur, leading to a mixed product and lower yield of the desired oligonucleotide.
// Nodes Start [label="Low Overall Yield\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckP [label="Check Phosphoramidite\nQuality & Age", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeC [label="Optimize Coupling\nConditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReviewD [label="Review Deprotection\nProtocol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSide [label="Analyze for Side\nProducts (MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_P [label="Solution:\nUse fresh/high-quality\nphosphoramidite.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_C [label="Solution:\nIncrease coupling time or\nuse a stronger activator.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_D [label="Solution:\nAdjust deprotection time/\ntemperature or switch reagent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Side [label="Solution:\nModify deprotection to avoid\nStaudinger reaction.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckP [label="Possible Cause"]; Start -> OptimizeC [label="Possible Cause"]; Start -> ReviewD [label="Possible Cause"]; Start -> CheckSide [label="Possible Cause"];
CheckP -> Sol_P [label="Degraded?"]; OptimizeC -> Sol_C [label="Suboptimal?"]; ReviewD -> Sol_D [label="Incomplete/Harsh?"]; CheckSide -> Sol_Side [label="Azide Reduction?"]; } } Caption: Troubleshooting logic for diagnosing low oligonucleotide yield.
Q5: My mass spectrometry results show a peak corresponding to a 2'-amino-modified oligonucleotide instead of the 2'-azido product. What happened?
A5: This indicates that the azide group has been reduced to an amine. This is a known side reaction, often referred to as a Staudinger-type reduction. It is typically caused by phosphine-containing reagents used during deprotection or by certain sulfur-based deprotection cocktails if not handled correctly. To avoid this:
-
Avoid Phosphine Reagents: Do not use reagents containing phosphines for deprotection if your sequence contains a 2'-azido modification.
-
Use AMA for Deprotection: A mixture of aqueous Ammonium Hydroxide (NH₄OH) and aqueous Methylamine (MA), known as AMA, is often recommended for deprotection as it is less likely to reduce the azide group.
Q6: I'm having difficulty purifying my 2'-azido-modified oligonucleotide using HPLC. What should I consider?
A6: Purification challenges can arise from several sources:
-
Incomplete Deprotection: Failure to remove all protecting groups, particularly the isobutyryl group from guanosine, can lead to multiple peaks and difficult separation.
-
Hydrophobicity: The 2'-azido modification can alter the oligonucleotide's hydrophobicity compared to its native counterpart. This may require adjusting the HPLC gradient (e.g., the concentration of acetonitrile) to achieve good separation.
-
Column Choice: A high-quality reversed-phase column (e.g., C18) is typically suitable. Ensure the column is not degraded and is appropriate for oligonucleotide purification.
Experimental Protocols
Protocol 1: Synthesis of 2'-Azido-2'-deoxyadenosine Phosphoramidite
This protocol outlines the key steps for synthesizing the phosphoramidite building block.
-
Starting Material: Begin with commercially available 2'-bromo-2'-deoxyadenosine.
-
Azide Installation: React the 2'-bromo-2'-deoxyadenosine with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Protection of the 5'-Hydroxyl Group: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group by reacting the 2'-azido-2'-deoxyadenosine with DMT-Cl in pyridine.
-
Protection of the N⁶-Amine: Protect the exocyclic amine of the adenine base. A common protecting group is benzoyl (Bz).
-
Phosphitylation: React the 3'-hydroxyl group with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to install the phosphoramidite moiety.
-
Purification: Purify the final product using silica gel column chromatography. The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Solid-Phase Synthesis and Deprotection
-
Synthesis: Perform automated solid-phase synthesis on a CPG support using standard DNA synthesis cycles. The 2'-azido-2'-deoxynucleoside phosphoramidite is dissolved in anhydrous acetonitrile and installed at the desired position in the sequence.
-
Cleavage and Deprotection:
-
Treat the CPG support with a deprotection solution. A recommended solution is AMA (a 1:1 mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine).
-
Heat the mixture at 65°C for 15-30 minutes. The exact time may need optimization depending on the sequence length and other protecting groups used.
-
Cool the solution, filter it from the CPG support, and dry the resulting oligonucleotide solution using a vacuum concentrator.
-
-
Purification:
-
Resuspend the crude oligonucleotide in a suitable buffer (e.g., 0.1 M TEAA).
-
Purify using reversed-phase HPLC with a C18 column.
-
Use a gradient of acetonitrile in 0.1 M TEAA buffer to elute the oligonucleotide.
-
Collect the fractions containing the full-length product.
-
-
Final Analysis: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and UV-Vis spectroscopy.
Data Summary
Table 1: Comparison of Deprotection Methods for 2'-Azido-Oligonucleotides
| Deprotection Reagent | Temperature (°C) | Time (min) | 2'-Azide Group Stability | Purity (%) | Notes |
| Ammonium Hydroxide | 55 | 240 - 480 | High | Good | Slower deprotection of other groups (e.g., dG-iBu). |
| AMA (1:1 NH₄OH/MeNH₂) | 65 | 15 - 30 | High | Excellent | Fast and efficient deprotection with minimal side reactions. |
| Reagents with Thiols | 55 | 60 | Moderate | Variable | Risk of Staudinger reduction of the azide group. |
Table 2: Typical Yield and Purity
| Product | Synthesis Scale (µmol) | Typical Yield (ODU A₂₆₀) | Purity by HPLC (%) |
| 20-mer with single 2'-azidoA | 1.0 | 40 - 60 | > 90% |
| 25-mer with two 2'-azidoA | 1.0 | 30 - 50 | > 85% |
improving the signal-to-noise ratio for 2-Azido-cdp detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 2-Azido-CDP detection experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is this compound and how is it detected?
This compound is a chemically modified analog of cytidine diphosphate (CDP) where an azido (-N3) group is attached to the 2-position of the cytosine base. This modification allows for the detection and visualization of enzymes that utilize CDP as a substrate. The primary method for detecting this compound is through "click chemistry," a highly efficient and specific bioorthogonal reaction. The azide group on this compound reacts with a reporter molecule containing an alkyne group, forming a stable triazole linkage. This reporter molecule can be a fluorophore for imaging or a biotin tag for enrichment and pull-down experiments.
2. I am observing high background noise in my imaging experiment. What are the potential causes and solutions?
High background noise can obscure the specific signal from your this compound probe, leading to a poor signal-to-noise ratio. The common causes and troubleshooting strategies are outlined below:
| Potential Cause | Recommended Solution |
| Excess unbound probe | - Titrate the probe concentration: Use the lowest concentration of this compound that still provides a detectable signal. - Optimize incubation time: Reduce the incubation time to minimize non-specific uptake and binding. - Thorough washing: Increase the number and duration of washing steps after probe incubation to remove any unbound probe. |
| Non-specific binding of the detection reagent | - Use a blocking agent: Pre-incubate your sample with a blocking buffer (e.g., bovine serum albumin, BSA) to saturate non-specific binding sites.[1] - Choose a hydrophilic linker: If using a fluorescent alkyne, select one with a hydrophilic linker to reduce non-specific hydrophobic interactions. |
| Precipitation of the copper catalyst | - Use a copper-chelating ligand: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state and prevent its precipitation, which can cause background signal.[2] - Prepare fresh catalyst solution: Always use a freshly prepared solution of copper sulfate and the reducing agent (e.g., sodium ascorbate). |
| Autofluorescence of the sample | - Use a spectrally distinct fluorophore: Select a fluorophore that emits in a range where the sample's autofluorescence is minimal (e.g., far-red or near-infrared). - Use a spectral unmixing algorithm: If your imaging software supports it, use spectral unmixing to separate the specific signal from the autofluorescence. |
Experimental Workflow to Minimize Background Noise
Caption: A logical workflow for this compound labeling and detection, highlighting key steps to reduce background noise.
3. My signal is too weak. How can I improve the signal intensity?
A weak signal can be as problematic as high background. Here are some strategies to boost your signal:
| Potential Cause | Recommended Solution |
| Low incorporation of this compound | - Increase probe concentration: Titrate the this compound concentration upwards in a stepwise manner. - Increase incubation time: Allow more time for the target enzyme to incorporate the probe. |
| Inefficient click reaction | - Optimize catalyst concentration: The concentration of copper and the reducing agent are critical. A typical starting point is 100-200 µM CuSO4 and 1-2 mM sodium ascorbate.[2] - Use a stabilizing ligand: Ligands like THPTA not only reduce background but also improve the efficiency of the click reaction in aqueous environments.[2] - Ensure reagent quality: Use high-purity alkyne-reporter molecules and freshly prepared catalyst solutions. - Check pH: The copper-catalyzed click reaction is most efficient at a neutral to slightly basic pH (7-8). |
| Quenching of the fluorophore | - Use a photostable fluorophore: Select a fluorophore that is resistant to photobleaching. - Use an anti-fade mounting medium: For microscopy, use a mounting medium containing an anti-fade reagent. |
| Insufficient target enzyme expression | - Confirm enzyme expression: Use an independent method (e.g., Western blot) to verify the expression level of the target enzyme in your system. |
Signaling Pathway Illustrating this compound Incorporation and Detection
Caption: The pathway from this compound uptake to fluorescent signal generation via enzymatic incorporation and click chemistry.
4. Should I use copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry?
The choice between CuAAC and SPAAC depends on your experimental system.
| Method | Advantages | Disadvantages | Best For |
| CuAAC | - Fast reaction kinetics. - High reaction efficiency. - Readily available and less expensive reagents. | - Copper can be toxic to living cells. - Requires a reducing agent and a ligand. | - Fixed cells. - In vitro assays. - Lysates. |
| SPAAC | - Bioorthogonal; no copper catalyst needed. - Suitable for live-cell imaging. | - Slower reaction kinetics compared to CuAAC. - Can be less specific, leading to two regioisomers.[2] - Cyclooctyne reagents can be more expensive and have off-target reactivity. | - Live-cell imaging. - In vivo studies where copper toxicity is a concern. |
Experimental Protocols
Protocol 1: General Protocol for this compound Labeling and Detection in Fixed Cells
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Cell Culture and Treatment:
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Plate cells on a suitable imaging surface (e.g., glass-bottom dishes).
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Treat cells with your experimental compounds as required.
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Incubate cells with an optimized concentration of this compound for the desired time.
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-
Fixation and Permeabilization:
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Wash cells three times with phosphate-buffered saline (PBS).
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Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Wash cells three times with PBS.
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Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
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Wash cells three times with PBS.
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-
Click Reaction:
-
Prepare the click reaction cocktail. For a 100 µL reaction, a typical starting point is:
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1 µL of 10 mM alkyne-fluorophore stock
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2 µL of 10 mM sodium ascorbate stock (freshly prepared)
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1 µL of 2 mM CuSO4 stock
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1 µL of 10 mM THPTA ligand stock
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95 µL of PBS
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-
Incubate the sample with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
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-
Washing and Imaging:
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Wash cells three times with PBS.
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(Optional) Stain nuclei with DAPI or Hoechst.
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Wash cells again with PBS.
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Mount the sample with an anti-fade mounting medium and image using an appropriate fluorescence microscope.
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Note: The concentrations and incubation times provided are starting points and should be optimized for your specific cell type and experimental conditions.
References
- 1. Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper Catalyst for 2-Azido-CDP Click Chemistry
This guide provides detailed protocols and troubleshooting advice for researchers optimizing the copper catalyst concentration for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving 2-Azido-cytidine diphosphate (2-Azido-CDP).
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for the copper catalyst in a this compound click chemistry reaction?
For sensitive substrates like nucleotide diphosphates, it is advisable to start with a low copper concentration to minimize potential degradation. A common starting point is a substoichiometric amount relative to the limiting reagent, typically in the range of 50 to 200 µM of Cu(I). The optimal concentration will depend on the specific alkyne partner and reaction conditions.
Q2: Which copper source is recommended for reactions with this compound?
Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is a widely used and cost-effective system for generating the active Cu(I) catalyst in situ. Pre-made Cu(I) salts such as CuBr or CuI can also be used, but they are more sensitive to oxidation. For nucleotide chemistry, the in situ generation of Cu(I) is often preferred as it allows for better control of the catalyst concentration.
Q3: Why is a ligand often necessary in these reactions?
Ligands, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), are crucial for stabilizing the Cu(I) oxidation state and preventing the degradation of sensitive substrates like this compound. THPTA is water-soluble and generally preferred for reactions in aqueous buffers, which are common for nucleotides. The ligand also helps to prevent the formation of undesirable side products and can accelerate the reaction rate.
Q4: Can the reaction be performed in organic solvents?
While click chemistry is known for its compatibility with a wide range of solvents, reactions involving charged species like cytidine diphosphate are typically performed in aqueous buffers (e.g., phosphate, HEPES, TRIS) to ensure solubility of all reactants. If the alkyne partner has poor aqueous solubility, a co-solvent such as DMSO or t-butanol can be used, but the amount should be optimized to avoid precipitation of this compound.
Troubleshooting Guide
Problem 1: Low or no product yield.
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Possible Cause: Inactive Catalyst
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Solution: Ensure that the sodium ascorbate solution is freshly prepared, as it can degrade over time. Use an excess of sodium ascorbate (typically 2-5 equivalents relative to CuSO₄) to maintain a reducing environment and ensure the generation of Cu(I).
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Possible Cause: Insufficient Catalyst Concentration
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Solution: The initial copper concentration may be too low for the specific reaction. Systematically increase the concentration of CuSO₄/sodium ascorbate in small increments (e.g., from 100 µM to 500 µM) as outlined in the optimization protocol below.
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Possible Cause: Poor Reactant Quality
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Solution: Verify the purity and integrity of your this compound and alkyne partner. Degradation of starting materials can prevent the reaction from proceeding efficiently.
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Problem 2: Degradation of this compound.
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Possible Cause: Excessive Copper Concentration
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Solution: High concentrations of copper can lead to the degradation of sensitive functional groups in nucleotides. Reduce the copper catalyst concentration and consider increasing the reaction time to compensate. The use of a stabilizing ligand like THPTA is highly recommended.
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Possible Cause: Oxygen in the Reaction
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Solution: Oxygen can lead to the formation of reactive oxygen species in the presence of copper and ascorbate, which can damage the nucleotide. Degas all solutions thoroughly before starting the reaction by sparging with an inert gas like argon or nitrogen.
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Problem 3: Formation of side products.
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Possible Cause: Uncatalyzed Alkyne Dimerization
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Solution: This can occur at high copper concentrations. Lowering the catalyst concentration and ensuring a proper ligand-to-copper ratio (typically 1:1 to 5:1) can help to minimize this side reaction.
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Possible Cause: Reaction with Buffer Components
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Solution: Some buffers can interfere with the reaction. If you suspect buffer interference, consider switching to a different buffering agent (e.g., from TRIS to HEPES).
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Experimental Protocol: Optimization of Copper Catalyst Concentration
This protocol provides a framework for systematically optimizing the Cu(I) catalyst concentration for the conjugation of this compound to an alkyne-containing molecule.
1. Materials and Reagents:
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This compound
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Alkyne-functionalized partner
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
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Sodium Ascorbate (NaAsc) stock solution (e.g., 100 mM in water, freshly prepared)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
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Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)
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Degassed water
2. Experimental Workflow Diagram:
Caption: Experimental workflow for optimizing copper catalyst concentration.
3. Detailed Procedure:
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Prepare Stock Solutions: Prepare concentrated stock solutions of all reagents in degassed water or an appropriate buffer. Ensure the sodium ascorbate solution is made fresh immediately before use.
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Set up Reactions: In a series of microcentrifuge tubes, prepare parallel reactions. For a final volume of 100 µL, add the following in the order listed:
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Reaction Buffer
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This compound (e.g., final concentration of 1 mM)
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Alkyne partner (e.g., final concentration of 1.2 mM)
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THPTA (e.g., final concentration of 500 µM)
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-
Initiate the Reaction: To each tube, add the varying concentrations of CuSO₄ followed immediately by the sodium ascorbate. The final concentrations of CuSO₄ to test could be 50 µM, 100 µM, 250 µM, 500 µM, and 1 mM. Add sodium ascorbate to a final concentration of 5 mM to all tubes.
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Incubation: Gently mix the reactions and incubate at room temperature, protected from light.
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Monitoring and Quenching: Take aliquots at specific time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and quench the reaction by adding EDTA to a final concentration of 10 mM.
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Analysis: Analyze the quenched reaction mixtures by a suitable method such as HPLC or LC-MS to determine the yield of the desired product and to check for the degradation of this compound.
Data Presentation: Illustrative Optimization Results
The following table presents hypothetical data from an optimization experiment as described above, demonstrating the effect of varying CuSO₄ concentration on product yield after 2 hours.
| CuSO₄ Concentration (µM) | THPTA Concentration (µM) | Sodium Ascorbate (mM) | Product Yield (%) | Purity (%) | Observations |
| 50 | 250 | 5 | 35 | 98 | Slow reaction rate |
| 100 | 500 | 5 | 72 | 97 | Good yield and purity |
| 250 | 1250 | 5 | 95 | 96 | Optimal |
| 500 | 2500 | 5 | 88 | 90 | Slight increase in side products |
| 1000 | 5000 | 5 | 85 | 82 | Noticeable substrate degradation |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound click chemistry.
Technical Support Center: 2-Azido-CDP for Live-Cell Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using 2-Azido-CDP for live-cell imaging. The information is designed to help minimize cytotoxicity and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in live-cell imaging?
This compound (2'-Azido-2'-deoxycytidine-5'-diphosphate) is a modified nucleoside analog of deoxycytidine. It is used in metabolic labeling of newly synthesized DNA in living cells. Once incorporated into DNA, the azide group (-N3) can be detected via a bioorthogonal chemical reaction known as "click chemistry." This allows for the visualization of DNA replication and analysis of cell proliferation in real-time.
Q2: What is the primary cause of this compound cytotoxicity?
The cytotoxicity of nucleoside analogs like this compound can arise from several factors. Incorporation of the modified nucleoside into DNA can interfere with DNA replication and transcription, potentially leading to cell cycle arrest and apoptosis. Additionally, the nucleoside analog or its metabolites can inhibit enzymes involved in nucleotide metabolism. One study has shown that the related compound, 2'-azidocytidine (2'-AzCyd), exhibits low cytotoxicity in HeLa cells at concentrations up to 200 µM over a 3-day period.[1]
Q3: How can I minimize the cytotoxicity of this compound in my experiments?
To minimize cytotoxicity, it is crucial to optimize the concentration of this compound and the incubation time. We recommend performing a dose-response experiment to determine the optimal concentration that provides a sufficient signal for imaging without significantly impacting cell viability. Additionally, reducing the incubation time to the minimum required for detectable labeling can help mitigate cytotoxic effects.
Q4: What is "click chemistry" and how does it relate to this compound?
Click chemistry is a set of highly efficient and specific chemical reactions. In the context of this compound, the azide group on the incorporated nucleoside reacts with a fluorescently-labeled alkyne probe. This reaction, which can be catalyzed by copper(I) or proceed without a catalyst in the case of strained alkynes (strain-promoted azide-alkyne cycloaddition or SPAAC), allows for the specific attachment of a fluorescent dye to the newly synthesized DNA, enabling its visualization by microscopy.
Q5: Should I use copper-catalyzed or copper-free click chemistry for live-cell imaging?
For live-cell imaging, copper-free click chemistry (SPAAC) is generally recommended. The copper(I) catalyst used in the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is toxic to cells and can disrupt cellular processes. Strain-promoted reactions using cyclooctyne derivatives are bioorthogonal and can be performed in living cells with minimal perturbation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death or Low Cell Viability | 1. This compound concentration is too high.2. Prolonged incubation time with this compound.3. Cell line is particularly sensitive to nucleoside analogs. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Reduce the incubation time to the minimum required for a detectable signal.3. Test different cell lines, as sensitivity can vary. |
| No or Weak Fluorescent Signal | 1. Inefficient incorporation of this compound.2. Inefficient click chemistry reaction.3. Low rate of DNA synthesis in the cells. | 1. Increase the concentration of this compound or the incubation time (while monitoring cytotoxicity). Consider using cell lines with higher expression of deoxycytidine kinase (dCK), which phosphorylates 2'-AzCyd.[1]2. Optimize the click chemistry reaction conditions (concentration of fluorescent probe, reaction time).3. Ensure cells are in a proliferative state (e.g., log phase of growth). |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent probe.2. Autofluorescence of the cells. | 1. Reduce the concentration of the fluorescent probe.2. Include appropriate wash steps after the click reaction.3. Image cells before the click reaction to determine the level of autofluorescence and use this as a baseline. |
| Phototoxicity and Photobleaching | 1. High laser power during imaging.2. Extended exposure to excitation light. | 1. Use the lowest possible laser power that provides a detectable signal.2. Minimize the duration of light exposure by using shorter exposure times or time-lapse imaging with longer intervals. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of 2'-Azidocytidine, a compound closely related to this compound. This data can be used as a starting point for optimizing your experiments.
| Compound | Cell Line | Assay Duration | Cytotoxicity Metric | Result |
| 2'-Azidocytidine | HeLa | 3 days | Cell Viability | Negligible change in viability at concentrations up to 200 µM[1] |
Note: Data for this compound is limited. The provided data for 2'-Azidocytidine should be used as a reference, and optimization for your specific cell line and experimental conditions is highly recommended.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to perform a dose-response experiment to determine the maximum non-toxic concentration of this compound for your cell line.
Materials:
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution
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96-well clear-bottom black plates
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Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)
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Plate reader
Procedure:
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Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
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Allow the cells to adhere overnight.
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Prepare a serial dilution of this compound in complete cell culture medium. We recommend starting with a high concentration (e.g., 1 mM) and performing 2-fold serial dilutions down to a low concentration (e.g., ~1 µM). Include a vehicle-only control.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
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Incubate the cells for a period relevant to your planned imaging experiment (e.g., 24, 48, or 72 hours).
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After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
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Incubate for the recommended time.
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Measure the signal (luminescence or fluorescence) using a plate reader.
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Normalize the data to the vehicle-only control to determine the percentage of viable cells at each concentration.
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Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability.
Protocol 2: Live-Cell Imaging of Newly Synthesized DNA using this compound and Copper-Free Click Chemistry
This protocol outlines the workflow for labeling and imaging newly synthesized DNA in live cells.
Materials:
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Cells cultured on imaging-compatible dishes or slides
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Complete cell culture medium
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This compound (at the optimal, non-toxic concentration determined in Protocol 1)
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Fluorescently-labeled cyclooctyne probe (e.g., DBCO-fluorophore)
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Live-cell imaging medium
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Fluorescence microscope equipped with a live-cell imaging chamber
Procedure:
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Incubate your cells with medium containing the optimized concentration of this compound for the desired labeling period.
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Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated this compound.
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Add live-cell imaging medium containing the fluorescently-labeled cyclooctyne probe to the cells. The optimal concentration of the probe should be determined empirically, but a starting concentration of 1-5 µM is recommended.
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Incubate the cells for 30-60 minutes at 37°C to allow for the click chemistry reaction to occur.
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Wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.
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You are now ready to image your cells using a fluorescence microscope. Use the appropriate filter set for your chosen fluorophore.
Visualizations
Caption: A flowchart of the key steps for successful live-cell imaging using this compound.
Caption: A simplified diagram illustrating the potential mechanism of this compound-induced cytotoxicity.
References
stability of 2-Azido-cdp in aqueous solutions for experiments
Welcome to the technical support center for 2-Azido-CDP. This guide provides essential information on the stability of this compound in aqueous solutions for experimental use, along with troubleshooting advice and protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: While specific data is lacking, based on related compounds like 2-azido-2'-deoxyinosine, this compound is expected to have moderate stability. At room temperature in neutral or slightly basic aqueous solutions, it should be stable for at least 24 hours. However, stability is expected to decrease significantly at elevated temperatures and in acidic conditions. For instance, a similar compound, 2-azido-2'-deoxyinosine, shows 20% degradation after 24 hours at 60°C in concentrated ammonia[1]. Hot aqueous solutions should be avoided[1].
Q2: What are the primary factors that affect the stability of this compound?
A2: The main factors influencing the stability of this compound in aqueous solutions are:
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Temperature: Higher temperatures accelerate the rate of hydrolysis and degradation.
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pH: Both strongly acidic and strongly alkaline conditions can lead to the degradation of the molecule. The diphosphate bond is susceptible to acid-catalyzed hydrolysis, and the azido group can be sensitive to certain conditions.
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Enzymatic Degradation: The presence of phosphatases or nucleotidases in biological samples or media can lead to the rapid hydrolysis of the diphosphate group.
Q3: What are the potential degradation products of this compound?
A3: Potential degradation products include 2-Azido-CMP (through hydrolysis of the terminal phosphate), 2-azido-cytidine (through hydrolysis of both phosphate groups), and potentially compounds resulting from the reduction or rearrangement of the azido group, although this is less common under typical aqueous conditions. The primary degradation pathway for nucleotides is generally dephosphorylation[2][3].
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
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Possible Cause: Degradation of this compound stock solution.
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Solution:
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Prepare fresh stock solutions of this compound in an appropriate buffer (e.g., Tris-HCl or HEPES at neutral pH) for each experiment.
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Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.
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Before use, verify the integrity of your this compound stock using a suitable analytical method like HPLC.
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Possible Cause: Incompatibility with experimental buffer or additives.
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Solution:
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Check the pH of your experimental buffer. Avoid highly acidic or alkaline conditions.
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Be aware of any components in your reaction mixture that could react with the azido group (e.g., reducing agents like DTT).
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Issue 2: Low yield or no product formation in an enzymatic reaction.
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Possible Cause: this compound is not a suitable substrate for the enzyme.
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Solution:
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Consult the literature to see if the enzyme has been shown to accept 2-azido-nucleotide analogs as substrates.
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Perform kinetic assays to determine the enzyme's affinity and turnover rate for this compound.
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Possible Cause: The concentration of this compound is too low.
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Solution:
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Accurately determine the concentration of your this compound stock solution using UV-Vis spectrophotometry and the appropriate extinction coefficient.
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Optimize the concentration of this compound in your reaction.
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Quantitative Stability Data (Based on a Related Compound)
The following table summarizes the stability of a related compound, 2-azido-2'-deoxyinosine, which can serve as an estimate for the stability of this compound.
| Compound | Solvent | Temperature | Time | Degradation |
| 2-azido-2'-deoxyinosine | Concentrated Ammonia | Room Temperature | 24 hours | 0%[1] |
| 2-azido-2'-deoxyinosine | Concentrated Ammonia | 60°C | 24 hours | ~20%[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol provides a general method for determining the stability of this compound under specific experimental conditions.
Materials:
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This compound
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Aqueous buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)
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HPLC system with a UV detector
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Reversed-phase C18 column
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Mobile phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
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Mobile phase B: Acetonitrile
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Quenching solution (e.g., 1 M perchloric acid)
Procedure:
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Prepare a stock solution of this compound (e.g., 10 mM) in the aqueous buffer.
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Incubate the solution at the desired temperature (e.g., room temperature, 37°C, 60°C).
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At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.
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Immediately quench any potential enzymatic activity and stop further degradation by adding the quenching solution and placing the sample on ice.
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Analyze the samples by HPLC. A typical gradient could be 0-25% mobile phase B over 30 minutes.
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Monitor the chromatogram at the appropriate wavelength for cytidine derivatives (around 271 nm).
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Quantify the peak area corresponding to intact this compound at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the zero time point to determine its stability.
This method is adapted from general protocols for nucleoside and nucleotide analysis by HPLC[4].
Visualizations
References
Technical Support Center: 2-Azido-CDP & Metabolic Labeling
This resource is designed for researchers, scientists, and drug development professionals to help address potential off-target labeling and other experimental challenges when using azido-modified precursors for metabolic labeling.
Troubleshooting Guides
This section provides solutions to common problems encountered during metabolic labeling experiments with azido-probes.
Problem 1: High Background or Non-Specific Labeling
High background signal can obscure the specific labeling of your target molecules. This is often due to non-specific binding of the probe or the detection reagent.
| Potential Cause | Recommended Solution |
| Excess Probe Concentration | Titrate the azido-probe concentration to find the optimal balance between labeling efficiency and background signal. Higher concentrations can lead to non-specific incorporation or binding.[1][2] |
| Inefficient Washing | Increase the number and duration of washing steps after probe incubation and after the click chemistry reaction to remove unbound probe and detection reagents. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) to your washing buffers to reduce non-specific binding of reagents. |
| Reactive Detection Reagents | Ensure the purity of your click chemistry reagents (e.g., DBCO or alkyne-fluorophores). Impurities can lead to non-specific labeling. |
| Cellular Stress or Toxicity | High probe concentrations can be toxic to cells, leading to aberrant metabolism and non-specific probe incorporation.[1] Assess cell viability and morphology. |
Problem 2: Low or No Specific Signal
A lack of signal can indicate issues with probe incorporation, the click reaction, or the detection method.
| Potential Cause | Recommended Solution |
| Insufficient Probe Concentration or Incubation Time | Optimize the probe concentration and incubation time. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell type and target. |
| Poor Probe Uptake or Metabolism | Ensure that the cells are metabolically active and capable of taking up and processing the azido-probe. Serum starvation or other metabolic stressors can affect probe incorporation. |
| Inefficient Click Chemistry | Verify the efficiency of your click reaction. Use fresh, high-quality reagents. For copper-catalyzed click chemistry (CuAAC), ensure the copper(I) catalyst is not oxidized. For strain-promoted alkyne-azide cycloaddition (SPAAC), ensure your cyclooctyne is reactive. |
| Target Molecule Abundance | The target molecule may be expressed at very low levels. Ensure your detection method is sensitive enough (e.g., use a brighter fluorophore or an amplification step). |
| Probe Degradation | Ensure proper storage and handling of the azido-probe to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most important control experiments to perform?
A1: To ensure the specificity of your labeling, the following controls are critical:
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No-Probe Control: Cells that are not treated with the azido-probe but are subjected to the entire click chemistry and detection workflow. This helps to identify background from the detection reagents.
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Isotope-Labeled Control: If available, use a stable isotope-labeled version of your probe to differentiate true metabolic incorporation from non-specific binding via mass spectrometry.
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Competition Control: Co-incubate cells with the azido-probe and a large excess of the corresponding natural metabolite (e.g., cytidine). A decrease in signal from the azido-probe would suggest specific uptake and processing through the intended metabolic pathway.
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Inhibitor Control: Pre-treat cells with a known inhibitor of the metabolic pathway you are studying. A reduction in signal should be observed if the probe is being incorporated through that specific pathway.
Q2: How can I be sure my azido-probe isn't just sticking to proteins non-specifically?
A2: This is a common concern. In addition to the control experiments listed above, performing a lysis and washout experiment can be informative. Lyse the cells after incubation with the azido-probe and then perform the click reaction on the lysate. If the signal is significantly lower compared to cells where the click reaction was performed on intact cells, it suggests that the probe was metabolically incorporated rather than just non-specifically bound to proteins.
Q3: My azido-probe seems to be toxic to my cells. What can I do?
A3: Probe-induced toxicity is a known issue and can lead to unreliable results.[1]
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Reduce Concentration: The most straightforward solution is to lower the concentration of the probe. Studies have shown that even a lower concentration can provide sufficient labeling for detection.[1][3]
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Reduce Incubation Time: Shorten the exposure of the cells to the probe.
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Assess Cell Viability: Always perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your labeling experiments to ensure that the observed effects are not due to cytotoxicity.
Experimental Protocols
Protocol 1: General Metabolic Labeling with an Azido-Probe
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Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
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Probe Incubation: Remove the culture medium and replace it with fresh medium containing the desired concentration of the azido-probe. Incubate for the desired length of time (e.g., 24-48 hours).
-
Cell Harvest and Lysis: Wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: To the cell lysate, add the click chemistry reaction cocktail (e.g., for CuAAC: alkyne-biotin/fluorophore, copper(II) sulfate, and a reducing agent like sodium ascorbate). Incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the labeled proteins using a method such as acetone or chloroform/methanol precipitation.
-
Analysis: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE, western blot, or mass spectrometry).
Visualizations
Caption: A generalized workflow for metabolic labeling using an azido-probe.
Caption: Potential on-target and off-target mechanisms of azido-probes.
Caption: A decision tree for troubleshooting common metabolic labeling issues.
References
Validation & Comparative
A Head-to-Head Comparison: 2-Azido-2'-deoxycytidine vs. EdU for DNA Proliferation Assays
In the dynamic field of cell biology and drug development, accurately measuring DNA proliferation is paramount for understanding cellular health, disease progression, and therapeutic efficacy. For decades, the gold standard for this measurement was the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA. However, the harsh DNA denaturation required for BrdU detection often compromises sample integrity. The advent of click chemistry has revolutionized DNA proliferation assays, introducing nucleoside analogs that can be detected under mild conditions. This guide provides a comprehensive comparison of two such analogs: 2-Azido-2'-deoxycytidine (2-azido-dC) and 5-ethynyl-2'-deoxyuridine (EdU).
Both 2-azido-dC and EdU are thymidine analogs that are incorporated into DNA during the S-phase of the cell cycle. The key difference lies in the reporter group each molecule carries: 2-azido-dC contains an azide group, while EdU possesses an alkyne group. These groups are bio-orthogonal, meaning they do not react with endogenous molecules within the cell. Detection is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This reaction covalently links the incorporated nucleoside analog to a fluorescently labeled probe, allowing for precise visualization and quantification of DNA synthesis.
Experimental Workflow: A Shared Path with Minor Deviations
The experimental workflows for both 2-azido-dC and EdU are remarkably similar, involving three main steps: labeling, fixation and permeabilization, and click reaction for detection.
Caption: General experimental workflow for DNA proliferation assays using either 2-azido-dC or EdU.
Signaling Pathways and Detection Mechanism
The underlying principle for both 2-azido-dC and EdU is their incorporation into newly synthesized DNA as analogs of natural deoxynucleosides. The subsequent detection via click chemistry is a highly efficient and specific process.
Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for fluorescent detection.
Performance Comparison: 2-Azido-dC vs. EdU
While direct, head-to-head comparative studies with extensive quantitative data are limited, a comparison can be made based on their chemical properties and available information.
| Feature | 2-Azido-2'-deoxycytidine (2-azido-dC) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Mechanism of Action | Incorporated into DNA during S-phase; detected via click chemistry. | Incorporated into DNA during S-phase; detected via click chemistry. |
| Detection Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). |
| Cell Permeability | Generally high due to its small size. | Generally high due to its small size. |
| Toxicity | Expected to be low at working concentrations, similar to other nucleoside analogs. | Low toxicity at standard concentrations has been reported in numerous studies. |
| Signal-to-Noise Ratio | Theoretically high due to the bio-orthogonal nature of the azide group. | High signal-to-noise ratio is a well-established advantage of the EdU assay. |
| Multiplexing Compatibility | Compatible with antibody-based detection of proteins and other fluorescent probes. | Excellent compatibility with immunofluorescence and other fluorescent staining techniques. |
| Advantages | Does not require DNA denaturation; highly specific detection. | Well-established method with numerous commercially available kits and protocols; no DNA denaturation required. |
| Potential Disadvantages | Less commercially available and less documented in literature compared to EdU. | The copper catalyst can be toxic to cells and may quench some fluorescent proteins. |
Experimental Protocols
The following are generalized protocols for DNA proliferation assays using 2-azido-dC and EdU. Specific details may vary depending on the cell type and experimental conditions.
2-Azido-2'-deoxycytidine (2-azido-dC) Labeling Protocol
-
Cell Labeling: Incubate cells with 10-20 µM 2-azido-dC in complete medium for a duration appropriate for the cell cycle of the cells being studied (e.g., 1-2 hours).
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescently labeled alkyne probe, a copper(I) catalyst, and a reducing agent in a suitable buffer. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash cells with PBS. If desired, counterstain with a DNA dye like DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or flow cytometer.
EdU (5-ethynyl-2'-deoxyuridine) Labeling Protocol
-
Cell Labeling: Incubate cells with 10 µM EdU in complete medium for a duration appropriate for the cell cycle (e.g., 1-2 hours).
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS, then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click reaction cocktail containing a fluorescently labeled azide probe (e.g., Alexa Fluor azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) in a suitable buffer. Incubate the cells with the cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Staining: Wash cells with PBS. If desired, counterstain with a DNA dye like DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or flow cytometer.
Conclusion
Both 2-azido-dC and EdU represent significant advancements over the traditional BrdU method for measuring DNA proliferation. Their reliance on the bio-orthogonal click chemistry reaction for detection eliminates the need for harsh DNA denaturation, thus preserving the structural integrity of the cell and allowing for compatibility with a wider range of multiplexing experiments.
EdU is currently the more established and widely adopted method, with a plethora of commercially available kits and a vast body of literature supporting its use. This makes it a reliable and convenient choice for many researchers. On the other hand, 2-azido-dC offers a mechanistically similar alternative. While less common, the underlying principles of its application are sound and based on the same powerful click chemistry. The choice between the two may ultimately depend on the specific experimental context, availability of reagents, and the researcher's preference for an azide versus an alkyne-containing nucleoside analog. As research into bio-orthogonal chemistry continues to expand, the utility and application of analogs like 2-azido-dC may become more widespread, offering an even broader toolkit for the precise study of cellular dynamics.
A Comparative Guide to Azido-Modified Nucleosides for Metabolic Labeling of RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used azido-modified nucleosides for the metabolic labeling of RNA. The ability to introduce bioorthogonal azide groups into nascent RNA transcripts has revolutionized the study of RNA dynamics, localization, and interactions. This document offers an objective evaluation of key performance indicators for several popular azido-nucleosides, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to Azido-Modified Nucleosides in RNA Labeling
Metabolic labeling with azido-modified nucleosides is a powerful two-step strategy for studying newly synthesized RNA. First, a cell-permeable nucleoside analog containing an azide group is supplied to cells and incorporated into nascent RNA by cellular polymerases. Subsequently, the azide handle is detected through a bioorthogonal "click" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), with a fluorescently-labeled or biotinylated alkyne probe. This allows for the visualization, enrichment, and analysis of newly transcribed RNA.
Performance Comparison of Azido-Modified Nucleosides
The selection of an azido-modified nucleoside is critical and depends on the specific application, cell type, and experimental goals. The following tables summarize the available quantitative data for several widely used azido-nucleosides.
Table 1: Metabolic Incorporation Efficiency of Azido-Modified Nucleosides in RNA
| Nucleoside Analog | Cell Line | Incorporation Condition | Incorporation Efficiency | Citation(s) |
| 2'-Azidocytidine (2'-AzCyd) | HeLa | 1 mM for 12 h (with dCK overexpression) | ~0.3% of total cytidine | [1] |
| 2'-Azidouridine (2'-AzUrd) | HeLa | (with UCK2 overexpression) | ~10-fold lower than 2'-AzCyd | [1] |
| 2'-Azidoadenosine (2'-AzAd) | HeLa | 1 mM | Labeling intensity is higher than 2'-AzCyd | [1] |
| 5-Ethynyluridine (EU) | NIH 3T3 | 1 mM | 1.3% substitution of uridine in 18S rRNA | [2] |
Note: The incorporation efficiency of azido-nucleosides is highly dependent on cellular uptake and subsequent phosphorylation by nucleoside kinases. For instance, 2'-Azidocytidine requires deoxycytidine kinase (dCK) for its activation[1][3].
Table 2: Cytotoxicity of Azido-Modified Nucleosides
| Nucleoside Analog | Cell Line(s) | IC50 / CC50 Value | Citation(s) |
| 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid) | Various human cell lines | 0.06 - 0.2 µM | [4] |
| 2'-Azidocytidine (2'-AzCyd) | HeLa | Low cytotoxicity reported, but specific IC50 values are not available. | [1][3] |
| 2'-Azidoadenosine (2'-AzAd) | - | Data not available | - |
| 5-Ethynyluridine (EU) | - | Generally considered to have low toxicity at working concentrations. | [2] |
Note: Cytotoxicity is a critical consideration, especially for long-term labeling experiments. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Experimental Protocols
Detailed and optimized protocols are essential for successful metabolic labeling experiments. Below are representative protocols for RNA labeling with azido-nucleosides and subsequent detection.
Protocol 1: Metabolic Labeling of Nascent RNA with 2'-Azidocytidine
This protocol is adapted for the use of 2'-Azidocytidine (2'-AzCyd) for labeling newly synthesized RNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
2'-Azidocytidine (2'-AzCyd) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
TRIzol reagent or other RNA extraction kit
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling (Pulse): Add 2'-AzCyd to the culture medium to a final concentration of 1 mM. Incubate the cells for the desired labeling period (e.g., 12 hours) at 37°C in a CO2 incubator.
-
Cell Harvest: a. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the culture dish by adding TRIzol reagent (1 mL per 10 cm dish) and scraping the cells.
-
RNA Extraction: Proceed with RNA extraction according to the TRIzol manufacturer's protocol.
-
Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Click Chemistry Reaction (SPAAC): a. In a microcentrifuge tube, mix 1-5 µg of the labeled RNA with the DBCO-functionalized fluorescent dye in PBS. The final concentration of the dye should be optimized, but a starting point of 10-50 µM is recommended. b. Incubate the reaction for 1-2 hours at 37°C.
-
Analysis: The fluorescently labeled RNA can be analyzed by various methods, including in-gel fluorescence scanning, fluorescence microscopy (after cell fixation and permeabilization), or flow cytometry.
Protocol 2: Pulse-Chase Analysis of rRNA Turnover
This protocol allows for the study of the degradation dynamics of ribosomal RNA (rRNA) using a pulse-chase labeling strategy with 2'-Azidocytidine.
Materials:
-
Same as Protocol 1
-
Unlabeled cytidine stock solution (e.g., 100 mM in water)
Procedure:
-
Pulse Labeling: Label the cells with 1 mM 2'-AzCyd for a defined period (the "pulse"), for example, 12 hours, as described in Protocol 1.
-
Chase: a. Aspirate the labeling medium. b. Wash the cells three times with pre-warmed complete culture medium to remove any remaining 2'-AzCyd. c. Add fresh, pre-warmed complete culture medium containing a high concentration of unlabeled cytidine (e.g., 10 mM) to the cells. This is the "chase" medium.
-
Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 3, 6, 12, 24 hours).
-
RNA Extraction and Analysis: For each time point, extract the total RNA and perform the click chemistry reaction with a fluorescent alkyne as described in Protocol 1. Analyze the fluorescence intensity of the rRNA bands on a gel to determine the rate of degradation. A decrease in fluorescence over time indicates rRNA turnover[1].
Visualization of Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in the use of azido-modified nucleosides.
Caption: Experimental workflow for metabolic labeling and detection of nascent RNA.
Caption: The ribophagy pathway for rRNA turnover, a process studied using azido-nucleosides.
Conclusion
The selection of an appropriate azido-modified nucleoside is a critical step in designing experiments to study RNA biology. This guide provides a framework for comparing these reagents based on their metabolic incorporation, cytotoxicity, and the specific biological questions being addressed. While a direct, data-driven comparison involving 2-Azido-CDP is currently limited by the availability of public data, the information provided for other azido-nucleosides such as 2'-Azidocytidine and 2'-Azidoadenosine offers valuable benchmarks. As new data emerges, this guide can be updated to provide an even more comprehensive overview for the research community. Researchers are encouraged to perform initial validation experiments to determine the optimal labeling conditions for their specific experimental system.
References
- 1. Cell- and polymerase-selective metabolic labeling of cellular RNA with 2’-azidocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioactive Pulse-Chase Analysis and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell- and Polymerase-Selective Metabolic Labeling of Cellular RNA with 2'-Azidocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological and biochemical effects of 2'-azido-2'-deoxyarabinofuranosylcytosine on human tumor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-Azido-CDP Labeling Specificity by Mass Spectrometry: A Comparative Guide
The identification of direct binding partners for cytidine diphosphate (CDP) is crucial for understanding its role in various cellular processes, from lipid metabolism to nucleotide signaling. Photoaffinity labeling (PAL) using probes like 2-Azido-CDP, coupled with mass spectrometry (MS), offers a powerful approach for covalently capturing and identifying these interacting proteins within a complex biological system. However, rigorous validation is essential to ensure the specificity of this labeling and to minimize the identification of false positives.
This guide provides a comparative overview of the validation process for this compound labeling and contrasts the method with alternative approaches for identifying CDP-binding proteins.
Comparison of Methods for Identifying CDP-Binding Proteins
The selection of a method to identify CDP-binding proteins depends on the specific experimental goals, the nature of the protein of interest, and the available resources. While this compound offers the advantage of capturing transient and low-affinity interactions in a native environment, other methods provide complementary strengths.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| This compound Photoaffinity Labeling | UV-induced covalent crosslinking of this compound to interacting proteins, followed by enrichment and MS analysis. | - Captures transient and low-affinity interactions.- In situ labeling in complex biological samples.- Covalent bond preserves the interaction. | - Potential for non-specific labeling.- UV irradiation can damage proteins.- Requires synthesis of a specialized probe. | High |
| Affinity Chromatography | Immobilized CDP or an analog on a resin is used to capture binding proteins from a lysate. | - High specificity for proteins that bind the immobilized ligand.- Can be used for preparative scale purification. | - May miss transient or weak interactions.- Immobilization can sterically hinder binding.- Potential for non-specific binding to the matrix. | Medium |
| Yeast Two-Hybrid (Y2H) | Genetic method to detect protein-protein interactions in vivo. | - High-throughput screening of libraries.- Detects interactions within a cellular context. | - High rate of false positives and false negatives.- Indirectly assesses binding to CDP through a protein intermediary. | Very High |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of CDP to a purified protein. | - Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).- Gold standard for measuring binding affinity. | - Requires large quantities of pure protein.- Low throughput. | Low |
Experimental Protocol: Validation of this compound Labeling by Mass Spectrometry
This protocol outlines the key steps for validating the specificity of this compound labeling.
1. Labeling of Target Proteins:
-
Incubate cell lysate or purified protein with this compound in the dark.
-
For competition experiments, pre-incubate a parallel sample with an excess of free CDP before adding the probe.
-
Irradiate the samples with UV light (e.g., 254 nm) to induce crosslinking.
2. Enrichment of Labeled Proteins (Click Chemistry):
-
Add a biotin-alkyne or fluorescent-alkyne tag to the sample.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the tag to the azido group of the crosslinked probe.
3. Protein Separation and In-gel Digestion:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins by streptavidin-blotting or fluorescence imaging.
-
Excise the protein bands of interest.
-
Perform in-gel digestion with trypsin.
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).
5. Data Analysis and Validation:
-
Compare the list of identified proteins from the this compound labeled sample with the control (no UV) and competition (excess CDP) samples.
-
True CDP-binding proteins should be significantly enriched in the this compound sample and diminished in the competition sample.
Data Presentation: Quantifying Labeling Specificity
Quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ), are essential for validating the specificity of this compound labeling. The data below represents a hypothetical experiment to illustrate how specificity is assessed.
| Protein ID | Function | LFQ Intensity (this compound) | LFQ Intensity (Competition with CDP) | Fold Change (Label/Competition) | Conclusion |
| P12345 | CDP-dependent enzyme | 1.5 x 10^8 | 1.2 x 10^6 | 125 | Specific Target |
| Q67890 | Known RNA binding protein | 8.9 x 10^7 | 8.5 x 10^7 | 1.05 | Non-specific binder |
| P54321 | Cytoskeletal protein | 7.5 x 10^6 | 7.2 x 10^6 | 1.04 | Non-specific binder |
| R98765 | Putative CDP interactor | 5.2 x 10^7 | 2.1 x 10^6 | 24.8 | Specific Target |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for validating this compound labeling and the logical relationship for identifying specific binders.
A Comparative Analysis of Bioorthogonal Probes for Nucleic Acid Labeling
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label nucleic acids within their native environment is paramount for understanding their function, tracking their dynamics, and developing novel therapeutics. Bioorthogonal chemistry offers a powerful toolkit for achieving this, enabling the covalent modification of DNA and RNA in living systems without interfering with endogenous biochemical processes. This guide provides a comprehensive comparison of the leading bioorthogonal probes for nucleic acid labeling, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This guide will delve into the performance of several key bioorthogonal reactions used for nucleic acid labeling: Staudinger ligation, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (iEDDA) reaction. We will objectively compare their reaction kinetics, labeling efficiency, cytotoxicity, and the stability of the resulting linkages.
Performance Comparison of Bioorthogonal Probes
The choice of a bioorthogonal probe is often a trade-off between reaction speed, biocompatibility, and the steric bulk of the probe. The following tables summarize the key quantitative data for the most common bioorthogonal reactions used in nucleic acid labeling.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻² M⁻¹s⁻¹[1][2] | Highly bioorthogonal, small azide tag.[3][4] | Slow kinetics, potential oxidation of phosphine reagent.[5][6] |
| CuAAC | Terminal Alkyne + Azide | ~1 - 100 M⁻¹s⁻¹[1] | Fast kinetics, high efficiency.[5] | Requires cytotoxic copper catalyst, limiting in vivo applications.[7][8] |
| SPAAC | Strained Alkyne + Azide | ~10⁻³ - 1 M⁻¹s⁻¹[1][9] | Copper-free, biocompatible.[7][10] | Slower than CuAAC and iEDDA, bulky cyclooctyne can be sterically hindering.[5][9] |
| iEDDA | Tetrazine + Strained Alkene | ~1 - 10⁶ M⁻¹s⁻¹[9] | Extremely fast kinetics, highly bioorthogonal.[1][9] | Tetrazine probes can be unstable, potential for side reactions. |
In-Depth Look at Bioorthogonal Labeling Chemistries
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction involving the reaction of an azide with a triarylphosphine.[1][11][12] This reaction is highly specific and does not require a catalyst, making it suitable for in vivo applications.[11][13] The azide group is small and can be readily incorporated into nucleic acids metabolically or enzymatically. However, the reaction kinetics are relatively slow compared to other "click chemistry" reactions, and the phosphine reagents can be susceptible to oxidation in the cellular environment.[5][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often referred to as "click chemistry," CuAAC is a highly efficient and rapid reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions.[5][12] This reaction has been widely used for in vitro labeling of nucleic acids due to its high yields and fast kinetics.[14][15] The primary drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst, which can induce cellular damage through the generation of reactive oxygen species.[8][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of CuAAC, strain-promoted azide-alkyne cycloaddition was developed.[7][10] This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a metal catalyst, making it highly biocompatible.[7][10] While significantly faster than Staudinger ligation, SPAAC is generally slower than CuAAC and iEDDA.[9] The bulky nature of the cyclooctyne can also sometimes pose steric challenges for enzymatic incorporation or subsequent biological processes.[9]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction is currently the fastest known bioorthogonal reaction, proceeding with exceptionally high rate constants.[9] It involves the cycloaddition of an electron-deficient diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene (e.g., norbornene, trans-cyclooctene).[9] The rapid kinetics of the iEDDA reaction allow for the use of very low concentrations of labeling reagents, minimizing potential off-target effects. However, the stability of some tetrazine probes can be a concern, and careful selection of the dienophile is necessary to ensure high reactivity and specificity.
Experimental Protocols for Comparative Analysis
To facilitate the selection of the optimal bioorthogonal probe, we provide standardized protocols for comparing their labeling efficiency and cytotoxicity.
Protocol for Comparing Labeling Efficiency using Flow Cytometry
This protocol allows for the quantitative comparison of labeling efficiency of different bioorthogonal probes in a cell-based assay.
1. Metabolic Incorporation of the Bioorthogonal Handle: a. Culture cells of interest to the desired confluency. b. Incubate the cells with a medium containing the nucleoside analog bearing the desired bioorthogonal handle (e.g., an azide- or alkyne-modified nucleoside) for a defined period to allow for incorporation into newly synthesized DNA or RNA. c. Include a negative control group of cells not treated with the modified nucleoside.
2. Bioorthogonal Labeling Reaction: a. Wash the cells to remove any unincorporated nucleoside analog. b. For each bioorthogonal reaction to be tested, prepare the corresponding fluorescent probe (e.g., a phosphine-fluorophore for Staudinger ligation, a cyclooctyne-fluorophore for SPAAC). c. Incubate the cells with the fluorescent probe under conditions optimized for the specific bioorthogonal reaction (e.g., time, concentration, temperature). For CuAAC, perform the reaction on fixed and permeabilized cells due to catalyst toxicity. d. Include a control group of cells that were incubated with the modified nucleoside but not the fluorescent probe.
3. Flow Cytometry Analysis: a. Harvest the cells and wash them to remove any unbound fluorescent probe. b. Resuspend the cells in an appropriate buffer for flow cytometry. c. Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the cell population. d. Quantify the labeling efficiency by comparing the mean fluorescence intensity of the labeled cells to the control groups.
Protocol for Assessing Cytotoxicity using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with varying concentrations of the bioorthogonal probes (both the modified nucleoside and the corresponding reactive probe) for a specified duration (e.g., 24 or 48 hours). c. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
2. MTT Incubation: a. After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
3. Solubilization and Absorbance Measurement: a. Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the cell viability against the concentration of the bioorthogonal probe to determine the cytotoxic potential.
Visualizing the Workflow and Linkage Stability
To further clarify the experimental process and the resulting chemical bonds, the following diagrams are provided.
Conclusion
The selection of an appropriate bioorthogonal probe for nucleic acid labeling is critical for the success of in vivo and in situ studies. This guide provides a framework for making an informed decision by comparing the key performance characteristics of Staudinger ligation, CuAAC, SPAAC, and iEDDA reactions. While CuAAC offers the fastest kinetics for in vitro applications, its cytotoxicity limits its use in living systems. For in vivo studies, the choice between Staudinger ligation, SPAAC, and iEDDA depends on the specific requirements of the experiment, balancing the need for rapid kinetics with potential steric hindrance and probe stability. The provided experimental protocols offer a starting point for researchers to perform their own comparative analyses and select the optimal bioorthogonal tool for their specific research questions. The continued development of novel bioorthogonal reactions and probes promises to further expand the capabilities for studying nucleic acids in their native context, paving the way for new discoveries in biology and medicine.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. scitechdaily.com [scitechdaily.com]
- 6. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. 21stcenturypathology.com [21stcenturypathology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Affinity for Complementary RNA and DNA, and Enzymatic Stability of Triazole-Linked Locked Nucleic Acids (t-LNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 13. Flow Cytometry Protocols: R&D Systems [rndsystems.com]
- 14. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]
- 16. umiamihealth.org [umiamihealth.org]
Assessing the Functional Impact of 2-Azido-CDP Incorporation: A Comparative Guide for Researchers
For researchers in cell biology, biochemistry, and drug development, understanding protein prenylation is crucial for deciphering complex signaling pathways and identifying potential therapeutic targets. The introduction of chemical probes for metabolic labeling has revolutionized the study of these post-translational modifications. This guide provides a comprehensive comparison of 2-Azido-CDP, an azide-modified chemical reporter for protein prenylation, with its alkyne-based counterparts, offering insights into their functional impacts and experimental performance.
This guide will delve into the performance of this compound and its alternatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their specific needs.
Performance Comparison: this compound vs. Alkyne-Based Probes
The central premise of using chemical probes like this compound is to introduce a bioorthogonal handle onto prenylated proteins, allowing for their subsequent visualization and identification. This is achieved through metabolic incorporation of the probe, followed by a highly specific chemical ligation reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."
While this compound has been instrumental in the field, alkyne-based probes have emerged as popular alternatives. The primary distinction lies in the bioorthogonal group: an azide in this compound and a terminal alkyne in probes like C15-alkynyl-farnesyl pyrophosphate (C15AlkOPP) and C10-norbornene-OPP (C10NorOPP). This seemingly small difference can have significant implications for experimental outcomes.
A key advantage often cited for alkyne-based probes is a lower background signal in fluorescence imaging and mass spectrometry analysis. This is attributed to the lower endogenous abundance of alkyne groups in the cellular environment compared to azide-reactive species, leading to cleaner and more specific detection of labeled proteins.
To provide a quantitative comparison, the following table summarizes data from studies utilizing azide and alkyne-functionalized isoprenoid analogs for the identification of prenylated proteins.
| Probe Type | Probe Example | Number of Identified Farnesylated Proteins | Key Findings & Considerations |
| Azide-modified | Azido-farnesyl pyrophosphate (N3-FPP) | 18 | Provides good labeling of known farnesylated proteins. |
| Alkyne-modified | Alkyne-farnesyl pyrophosphate (Alk-FPP) | 26 | Identified a larger set of farnesylated proteins, suggesting potentially broader substrate recognition or higher labeling efficiency. |
| Alkyne-modified | C15AlkOPP | 78 (total prenylated proteins) | Successfully identified proteins from all three classes of prenylation substrates in a single experiment, including novel substrates. Demonstrates robust labeling across various cell lines.[1] |
Note: The data for N3-FPP and Alk-FPP are derived from a comparative study and represent a direct comparison under similar experimental conditions. The data for C15AlkOPP is from a separate study and showcases the probe's broad utility.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for the key experiments are provided below.
Metabolic Labeling of Prenylated Proteins
-
Cell Culture: Plate mammalian cells (e.g., HeLa, COS-7) in complete medium and grow to 70-80% confluency.
-
Inhibition of Endogenous Isoprenoid Synthesis (Optional but Recommended): To enhance the incorporation of the chemical probe, treat the cells with an HMG-CoA reductase inhibitor, such as lovastatin (10 µM), for 12-24 hours prior to labeling. This depletes the endogenous pool of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
-
Metabolic Labeling: Replace the medium with fresh medium containing the chemical probe (e.g., 10 µM this compound or C15AlkOPP) and continue to incubate for 12-24 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
In-Gel Fluorescence Visualization via Click Chemistry
-
Click Reaction: In a microcentrifuge tube, combine 50 µg of protein lysate, a fluorescent alkyne or azide reporter dye (e.g., TAMRA-alkyne or Alexa Fluor 488-azide, final concentration 50 µM), tris(2-carboxyethyl)phosphine (TCEP, final concentration 1 mM), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, final concentration 100 µM), and copper(II) sulfate (CuSO4, final concentration 1 mM).
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the labeled proteins to remove excess reagents. A common method is chloroform/methanol precipitation.
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins by scanning the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths.
Proteomic Analysis by Mass Spectrometry
-
Enrichment of Labeled Proteins: For mass spectrometry analysis, the click reaction is performed with a biotin-alkyne or biotin-azide tag instead of a fluorescent dye.
-
Affinity Purification: The biotinylated proteins are then enriched from the total cell lysate using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
-
Data Analysis: The acquired mass spectrometry data is searched against a protein database to identify the proteins that were metabolically labeled with the chemical probe.
Visualizing the Workflow and Pathways
To better illustrate the processes described, the following diagrams were generated using the DOT language.
References
A Head-to-Head Comparison of CuAAC and SPAAC for the Bioconjugation of 2-Azido-CDP
For researchers, scientists, and drug development professionals, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the modification of 2-Azido-cytidine diphosphate (2-Azido-CDP) is critical. This guide provides an objective comparison of the two methods, supported by experimental data from analogous systems, to inform the selection of the most appropriate "click chemistry" approach for your research needs.
While direct comparative studies on this compound are limited, extensive research on other azido-modified nucleosides and nucleotides provides a strong foundation for evaluating these two powerful bioconjugation techniques. This comparison summarizes key performance metrics, provides detailed experimental considerations, and visualizes the reaction workflows.
Executive Summary
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper (I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection.[1][2] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3][] |
| Reaction Kinetics | Generally very fast and efficient, often reaching completion in a short time.[5][6] | Reaction rates are highly dependent on the cyclooctyne used, but can be very rapid, with some reactions completing in minutes.[3][7] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source, and a stabilizing ligand.[5][8][9] | Requires an azide and a strained cyclooctyne.[3][] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules. RNA degradation has been reported.[2][10] | Some cyclooctynes can react with thiols, leading to off-target labeling.[11] |
| Specificity & Yield | Generally high specificity and quantitative yields under optimized conditions.[5] | High specificity and can achieve quantitative yields.[3] |
| Cost | Reagents (terminal alkynes, copper salts, ligands) are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
Performance Comparison: CuAAC vs. SPAAC
Reaction Efficiency and Kinetics
Both CuAAC and SPAAC can achieve high to quantitative yields for the ligation of azido-modified nucleotides.[3][5] A study on 8-azidoadenosine 5'-triphosphate (a structurally similar molecule to this compound) demonstrated that its SPAAC reaction with a fused cyclopropyl cyclooctyne proceeded efficiently, reaching 92% completion in 2 hours at ambient temperature.[3] The second-order rate constant for this reaction was determined to be 0.07 M⁻¹s⁻¹.[3]
In a comparative proteomics study labeling azido-modified glycoproteins, CuAAC was found to have higher labeling efficiency and specificity than SPAAC.[11][12] The study identified 229 putative O-GlcNAc modified proteins with the CuAAC approach, compared to 188 proteins with the SPAAC method.[12] This suggests that for in vitro applications where biocompatibility is not a primary concern, CuAAC may offer superior performance in terms of labeling throughput.
Biocompatibility and Side Reactions
The primary advantage of SPAAC lies in its exceptional biocompatibility.[3][] The absence of a cytotoxic copper catalyst makes it the preferred method for live-cell imaging and in vivo applications.[1][2][3] The copper(I) catalyst used in CuAAC can be toxic to cells and can also lead to the degradation of sensitive biomolecules like RNA.[10]
However, it is important to note that some strained alkynes used in SPAAC can exhibit off-target reactivity, particularly with thiol-containing proteins.[11] Careful selection of the cyclooctyne reagent is therefore crucial to minimize non-specific labeling.
Experimental Protocols
Below are representative protocols for CuAAC and SPAAC reactions with azido-modified nucleotides, based on established methods.[8][9][13]
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye or biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a stock solution of your this compound in the reaction buffer.
-
Prepare stock solutions of the alkyne-functionalized molecule, CuSO₄, sodium ascorbate, and THPTA.
-
In a microcentrifuge tube, combine the this compound solution and the alkyne-functionalized molecule.
-
Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper can range from 50 to 250 µM, with a ligand-to-copper ratio of 5:1 being common.[8]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 5 mM).[8]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC, mass spectrometry, or fluorescence if a fluorogenic alkyne is used.
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or affinity purification.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol is a general guideline and the choice of cyclooctyne will significantly impact the reaction kinetics.
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO, BCN, or DIFO derivatives)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a stock solution of your this compound in the reaction buffer.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule.
-
In a microcentrifuge tube, combine the this compound solution with the cyclooctyne-functionalized molecule. The reaction is typically performed with a slight excess of the cyclooctyne reagent.
-
Incubate the reaction at room temperature. Reaction times can vary from minutes to several hours depending on the reactivity of the chosen cyclooctyne.[3] For example, the reaction of 2-azidoadenosine with a fused cyclopropyl cyclooctyne reached completion in 3 hours at ambient temperature.[3]
-
Monitor the reaction progress using appropriate analytical techniques (HPLC, mass spectrometry, etc.).
-
Purify the conjugate using a suitable method.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.
Caption: Workflow for the CuAAC reaction.
Caption: Workflow for the SPAAC reaction.
Conclusion
The choice between CuAAC and SPAAC for the bioconjugation of this compound depends heavily on the specific experimental context. For in vitro applications where maximizing labeling efficiency is paramount and potential cytotoxicity is manageable, CuAAC presents a robust and cost-effective option.[11][12] Conversely, for applications involving live cells or in vivo systems where biocompatibility is non-negotiable, SPAAC is the unequivocal choice, offering a catalyst-free and bioorthogonal approach to modification.[3][] Careful consideration of the factors outlined in this guide will enable researchers to select the optimal click chemistry strategy for their studies with this compound and other azido-modified biomolecules.
References
- 1. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 2. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols [baseclick.eu]
A Comparative Guide to Validating Bioorthogonal Reactions: The Azide-Phosphine Ligation
This guide provides a comprehensive comparison of the azide-phosphine Staudinger ligation, a foundational bioorthogonal reaction, with other leading alternatives. It offers researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to assess bioorthogonality. While the specific term "2-Azido-CDP" does not correspond to a widely documented bioorthogonal reaction, this guide focuses on the principles of its constituent parts: an azide moiety and a phosphine-based probe, the core components of the Staudinger ligation.
The Principle of the Staudinger Ligation
The Staudinger ligation is a highly selective reaction between an azide, which can be metabolically incorporated into biomolecules, and a specifically engineered triarylphosphine. The classic reaction results in the formation of an aza-ylide intermediate that is then hydrolyzed to yield a primary amine and the corresponding phosphine oxide. For bio-labeling, "traceless" versions are often used where the phosphine reagent carries a cargo (e.g., a fluorophore) that is transferred to the azide-modified molecule.
Caption: Reaction scheme of a traceless Staudinger Ligation.
Performance Comparison of Bioorthogonal Reactions
The utility of a bioorthogonal reaction is determined by its kinetics, stability, and potential for cellular perturbation. While the Staudinger ligation is highly specific, its relatively slow kinetics led to the development of faster alternatives like Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA).
| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Staudinger Ligation | Azide + Phosphine | 0.002 - 0.01 | High specificity; reagents are stable in air and water. | Slow kinetics; phosphines can be susceptible to air oxidation. |
| SPAAC (Strain-Promoted) | Azide + Cyclooctyne | 0.1 - 1.0 | Fast kinetics; no catalyst required. | Cyclooctyne probes can be bulky and have some side reactivity. |
| iEDDA (Diels-Alder) | Tetrazine + Trans-cyclooctene | 10³ - 10⁶ | Extremely fast kinetics, enabling real-time imaging. | Tetrazines can be unstable; probes can be hydrophobic. |
Experimental Protocols
Validating the bioorthogonality of a chemical reaction is critical before its application in complex biological systems. Below are generalized protocols for assessing cytotoxicity and labeling efficiency.
Protocol 1: Assessing Cytotoxicity via MTT Assay
This protocol assesses the effect of the labeling reagents on cell metabolic activity.
-
Cell Plating: Seed cells (e.g., HeLa) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Reagent Incubation: Treat the cells with varying concentrations of the azide-modified substrate and the phosphine probe separately and in combination. Include an untreated control and a positive control for toxicity (e.g., DMSO). Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 2: In-Cell Protein Labeling and Analysis
This workflow outlines the steps for labeling a specific protein and visualizing the result.
Caption: Workflow for cellular protein labeling and analysis.
-
Metabolic Incorporation: Culture cells expressing the target protein in a medium containing an azide-modified amino acid (e.g., azidohomoalanine) for a set period (e.g., 24 hours) to allow for incorporation.
-
Labeling: Replace the medium with fresh medium containing the phosphine-fluorophore conjugate and incubate for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove any unreacted probe.
-
Analysis by Microscopy: Fix the cells, stain nuclei with DAPI, and mount on slides for imaging via fluorescence microscopy to determine the subcellular localization of the labeled protein.
-
Analysis by SDS-PAGE: Lyse the cells, separate proteins by SDS-PAGE, and visualize the labeled protein using an in-gel fluorescence scanner. A Coomassie stain can be used to visualize total protein as a loading control.
A Head-to-Head Comparison: 2-Azido-2'-deoxycytidine vs. 5-ethynyl-2'-deoxyuridine for Metabolic Labeling of DNA Synthesis
In the dynamic field of cellular research, the precise measurement of DNA synthesis is crucial for understanding cell proliferation, cell cycle kinetics, and the effects of therapeutic agents. Metabolic labeling with nucleoside analogs that are subsequently detected via bioorthogonal chemistry has become a cornerstone of these studies. Among the most prominent of these analogs are 2-Azido-2'-deoxycytidine (2-Azido-CDP or Azido-dC) and 5-ethynyl-2'-deoxyuridine (EdU). This guide provides a comprehensive comparison of these two powerful tools, offering researchers the data and protocols needed to make an informed choice for their experimental needs.
Principle of Detection: A Tale of Two Clicks
Both this compound and EdU are incorporated into newly synthesized DNA by cellular polymerases. Their detection relies on the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The key difference lies in the bioorthogonal functional group each analog carries.
-
This compound contains an azide moiety. For detection, it is "clicked" to a fluorescent probe that has a terminal alkyne group.
-
EdU , on the other hand, possesses a terminal alkyne group and is detected by "clicking" it to a fluorescently tagged azide.
This fundamental difference in their detection chemistry is a key consideration in experimental design, particularly when considering potential off-target effects or multiplexing with other labels.
Performance Comparison: A Data-Driven Analysis
While both nucleoside analogs are effective for labeling DNA synthesis, studies have revealed key differences in their performance, particularly concerning cytotoxicity and their impact on the cell cycle. EdU is now more commonly used, largely due to its perceived lower toxicity.
| Parameter | 2-Azido-2'-deoxycytidine (Azido-dC) | 5-ethynyl-2'-deoxyuridine (EdU) | Key Observations |
| Cytotoxicity | Generally considered more cytotoxic. | Generally considered less cytotoxic. | EdU is often favored for long-term labeling studies to minimize perturbation of cellular health. |
| Cell Cycle Perturbation | Can induce cell cycle arrest, particularly at higher concentrations. | Minimal perturbation of the cell cycle at standard working concentrations. | For sensitive cell cycle analyses, EdU is the preferred reagent. |
| Labeling Efficiency | Effective for labeling, but may be limited by cytotoxicity at higher concentrations needed for maximal signal. | Highly efficient incorporation into DNA, providing a robust signal for detection. | The high efficiency and low toxicity of EdU often result in a superior signal-to-noise ratio. |
| Detection Method | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-fluorophore . | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-fluorophore . | The choice of fluorophore and its conjugation partner is a critical experimental parameter. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for the metabolic labeling of DNA synthesis in cultured mammalian cells using either this compound or EdU. It is crucial to optimize concentrations and incubation times for your specific cell type and experimental conditions.
I. Metabolic Labeling of Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and enter logarithmic growth.
-
Preparation of Labeling Medium: Prepare a working solution of either this compound or EdU in pre-warmed complete cell culture medium. A typical starting concentration is 10 µM.
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes for a short pulse to several hours for continuous labeling, depending on the experimental goals.
II. Cell Fixation and Permeabilization
-
Washing: After labeling, remove the labeling medium and wash the cells once with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% Bovine Serum Albumin (BSA) in PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
III. Click Chemistry Detection
The click reaction cocktail should be prepared fresh and used immediately.
For this compound Labeled Cells (Detection with Alkyne-Fluorophore):
-
Prepare the Click Reaction Cocktail:
-
PBS
-
Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click, or a terminal alkyne fluorophore for CuAAC)
-
Copper(II) Sulfate (CuSO₄) (typically 1-2 mM final concentration)
-
Reducing Agent (e.g., Sodium Ascorbate, freshly prepared, typically 5-10 mM final concentration)
-
-
Detection: Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells three times with PBS.
For EdU Labeled Cells (Detection with Azide-Fluorophore):
-
Prepare the Click Reaction Cocktail: A typical cocktail includes:
-
Click-iT® reaction buffer
-
Copper(II) Sulfate (CuSO₄)
-
Fluorescent dye azide (e.g., Alexa Fluor™ 488 azide)
-
Reaction buffer additive (reducing agent)
-
-
Detection: Remove the wash buffer from the cells and add the click reaction cocktail.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
IV. DNA Staining and Imaging
-
Counterstaining: Stain the cellular DNA with a suitable dye such as DAPI or Hoechst 33342.
-
Washing: Wash the cells with PBS.
-
Imaging: Mount the coverslips on microscope slides and visualize using fluorescence microscopy.
Visualizing the Workflow
Evaluating the Perturbation of Biological Systems by 2-Azido-CDP: A Comparative Guide
In the field of molecular biology, the ability to track and identify newly synthesized biomolecules is crucial for understanding dynamic cellular processes. Metabolic labeling, using modified nucleosides that are incorporated into DNA and RNA, has become a powerful tool for these investigations. Among the various available probes, azido-modified nucleosides, such as 2'-Azido-2'-deoxycytidine (2'-AzCyd), offer the versatility of bioorthogonal click chemistry for subsequent detection and analysis. This guide provides a comparative evaluation of the biological perturbations caused by 2'-Azido-2'-deoxycytidine 5'-diphosphate (2-Azido-CDP) and its related forms, alongside common alternatives, to assist researchers in making informed decisions for their experimental designs.
Mechanism of Action and Biological Incorporation
2'-Azido-2'-deoxycytidine is a nucleoside analog where the 2'-hydroxyl group of the ribose sugar is replaced by an azido group. For it to be incorporated into nucleic acids, it must first be phosphorylated to its triphosphate form (2'-Azido-dCTP). This process is initiated by cellular kinases, with deoxycytidine kinase (dCK) being a key enzyme in the phosphorylation of 2'-AzCyd. Once converted to 2'-Azido-dCTP, it can be utilized by cellular polymerases as a substrate for the synthesis of new DNA and RNA strands. The presence of the azido group allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through highly specific and efficient click chemistry reactions.
Comparative Analysis of Biological Perturbations
A primary concern when using metabolic labels is the potential for the analog to perturb the normal functioning of the biological system under investigation. These perturbations can range from cytotoxicity to alterations in fundamental processes like transcription and replication. Below is a comparative summary of the known effects of 2'-Azido-2'-deoxycytidine and two widely used alternatives: 5-ethynyluridine (5-EU) and 4-thiouridine (4SU).
| Feature | 2'-Azido-2'-deoxycytidine (2'-AzCyd) | 5-Ethynyluridine (5-EU) | 4-Thiouridine (4SU) |
| Primary Application | Labeling of nascent DNA and RNA | Labeling of nascent RNA | Labeling of nascent RNA |
| Detection Method | Click Chemistry (CuAAC, SPAAC) | Click Chemistry (CuAAC, SPAAC) | Thiol-specific biotinylation |
| Reported Cytotoxicity | Low cytotoxicity at typical labeling concentrations (e.g., 1 mM in HeLa cells showed no significant difference in cell viability compared to controls)[1]. However, like other nucleoside analogs, can exhibit toxicity at higher concentrations or with prolonged exposure[2][3]. | Generally considered non-toxic at working concentrations. Allows for pulse-chase experiments without the need for transcription inhibitors[4]. | Can induce a cellular stress response and has been reported to be more toxic than 5-EU in some contexts. |
| Perturbation of Transcription | Can be incorporated into RNA, primarily ribosomal RNA. The extent of transcriptional perturbation is not extensively quantified in comparative studies, but its selective incorporation suggests some level of polymerase acceptance and potential for localized effects[5]. | Widely used for nascent RNA labeling with the assumption of minimal perturbation to global transcription rates. | Can lead to photo-crosslinking with associated proteins upon UV irradiation, which is a useful feature but also a significant perturbation. |
| Perturbation of DNA Synthesis | As a deoxycytidine analog, it has the potential to be incorporated into DNA, which could interfere with DNA replication and repair. The triphosphate form can act as a competitive inhibitor of DNA polymerases[1]. | Primarily incorporated into RNA; less evidence for significant incorporation into DNA or direct perturbation of DNA synthesis. | Not a deoxyribonucleoside analog and is primarily incorporated into RNA. |
| Metabolic Activation | Phosphorylated by deoxycytidine kinase (dCK)[5]. | Phosphorylated by uridine-cytidine kinases. | Phosphorylated by uridine-cytidine kinases. |
Experimental Protocols
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Labeling: Add 2'-Azido-2'-deoxycytidine to the cell culture medium at a final concentration of 0.1-1 mM. The optimal concentration should be determined empirically for each cell type and experimental goal.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-24 hours), depending on the specific RNA species and biological process being studied.
-
Cell Lysis and RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a standard RNA extraction method (e.g., TRIzol).
-
Click Chemistry Reaction:
-
Prepare a reaction mixture containing the isolated RNA, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate for CuAAC), a copper-chelating ligand (e.g., TBTA), and an alkyne-functionalized reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore).
-
For live-cell imaging, a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne-bearing probe is preferred to avoid copper-induced toxicity.
-
-
Purification and Analysis: Purify the labeled RNA to remove unreacted reagents. The labeled RNA can then be analyzed by methods such as RT-qPCR, microarray, or next-generation sequencing.
Visualizing Pathways and Workflows
To better understand the processes involved in using this compound and evaluating its biological impact, the following diagrams illustrate key concepts.
Conclusion
2'-Azido-2'-deoxycytidine provides a valuable tool for the metabolic labeling of nucleic acids, enabling their study through bioorthogonal chemistry. While it exhibits low cytotoxicity at effective concentrations, researchers should be aware of its potential to be incorporated into both DNA and RNA, which could introduce perturbations in sensitive systems. When choosing a metabolic label, it is essential to consider the specific biological question, the required detection method, and the tolerance of the experimental system to potential perturbations. Alternatives like 5-ethynyluridine may offer a more RNA-specific and less perturbing option for transcriptomics studies, while 4-thiouridine provides a unique tool for studying RNA-protein interactions through crosslinking. Careful consideration of these factors, along with empirical validation in the system of interest, will lead to the most reliable and insightful experimental outcomes.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 2-Azido-CDP Labeling vs. Antibody-Based Methods for Protein Interaction Analysis
In the intricate world of cellular signaling, understanding how proteins interact is paramount. For researchers in drug development and molecular biology, choosing the right tool to study these interactions is a critical decision that can shape the course of an investigation. This guide provides a detailed comparison between a chemical biology approach, 2-Azido-CDP labeling, and a classic, antibody-based method, co-immunoprecipitation (Co-IP), for the analysis of protein-protein interactions.
At a Glance: this compound vs. Co-Immunoprecipitation
| Feature | This compound Labeling | Co-Immunoprecipitation (Co-IP) |
| Principle | Photo-activatable cross-linking of interacting proteins in live cells. | Use of an antibody to pull down a specific protein and its binding partners. |
| Interaction Type | Captures both stable and transient interactions. | Primarily detects stable interactions. |
| In Vivo/In Vitro | Primarily for in vivo cross-linking in live cells. | Can be performed with cell lysates (in vitro). |
| Dependency | Relies on the presence of a binding pocket for the CDP-analog. | Dependent on the availability of a high-affinity, specific antibody. |
| Confirmation | Requires downstream enrichment and identification (e.g., mass spectrometry). | Typically confirmed by Western blotting. |
| Potential Artifacts | Non-specific cross-linking to abundant, non-interacting proteins. | Non-specific binding of proteins to the antibody or beads. |
Visualizing the Workflows
To better understand the practical differences, let's visualize the experimental workflows for each technique.
Caption: Workflow for this compound labeling and protein interaction discovery.
Caption: Standard workflow for co-immunoprecipitation.
Case Study: The MEK1-ERK1 Interaction
A key interaction in the MAPK/ERK signaling pathway is the binding of MEK1 to ERK1. This interaction is crucial for cell proliferation, differentiation, and survival. Let's explore how both methods can be used to study this interaction.
Caption: Simplified diagram of the MAPK/ERK signaling pathway highlighting the MEK1-ERK1 interaction.
Experimental Protocols
This compound Labeling for MEK1-ERK1 Interaction
-
Cell Culture and Probe Incubation: Culture HEK293T cells to 80% confluency. Incubate the cells with this compound for 4 hours.
-
UV Cross-linking: Wash the cells with ice-cold PBS. Irradiate the cells with UV light (365 nm) for 15 minutes on ice to induce cross-linking.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: To the cell lysate, add a biotin-alkyne tag, copper(II) sulfate, and a reducing agent. Incubate for 1 hour at room temperature to attach biotin to the cross-linked proteins.
-
Streptavidin Pull-down: Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C to capture the biotin-tagged protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a high concentration of biotin or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by mass spectrometry to identify MEK1, ERK1, and other potential binding partners.
Co-Immunoprecipitation of MEK1-ERK1
-
Cell Lysis: Lyse HEK293T cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G beads to the lysate for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MEK1 antibody overnight at 4°C.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-ERK1 and anti-MEK1 antibodies to confirm the interaction.
Concluding Remarks
The choice between this compound labeling and antibody-based methods like co-immunoprecipitation depends on the specific research question. This compound offers a powerful approach to capture transient and dynamic interactions in a live-cell context, providing a snapshot of the cellular interactome. Co-immunoprecipitation, on the other hand, remains a gold standard for validating stable protein-protein interactions, benefiting from a more straightforward workflow when a high-quality antibody is available. For a comprehensive understanding, the cross-validation of findings from both methods is a robust strategy, leveraging the strengths of each to build a more complete picture of protein interaction networks.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Azido-CDP
The proper disposal of 2-Azido-CDP (2'-Azido-2'-deoxycytidine-5'-diphosphate) is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As an organic azide, this compound presents potential hazards, including toxicity and the potential for explosive decomposition under certain conditions. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
Core Safety Principles
Before handling this compound waste, it is imperative to consult your institution's specific safety protocols and your local Environmental Health & Safety (EHS) office. The following are general but essential safety precautions:
-
Avoid Metal Contact: Azido compounds can react with certain metals, particularly lead and copper, to form highly shock-sensitive and explosive metal azides.[1][2] Never use metal spatulas or tools when handling this compound.[3]
-
No Drain Disposal: Under no circumstances should this compound or any azide-containing waste be poured down the drain.[1][2][4] Accumulation in plumbing can lead to violent explosions.[2][4]
-
Segregated Waste Streams: Azide-containing waste must be collected separately from other chemical waste streams to prevent hazardous reactions.[3][5]
-
Avoid Acidic Conditions: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound waste. This includes:
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses or splash goggles must be worn. |
| Hand Protection | Nitrile gloves are recommended. |
| Body Protection | A lab coat must be worn. |
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, non-metallic (e.g., glass or High-Density Polyethylene - HDPE) container for all this compound waste, including unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials.
-
This container should be situated in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a fume hood to manage any potential vapors.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Azide Compound," and the full chemical name: "this compound."
-
Include the approximate concentration and composition of the waste. All constituents of a mixture must be listed.
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Waste Pickup:
-
Once the container is nearly full, or in accordance with your institution's guidelines, arrange for a hazardous waste pickup through your EHS office.
-
Spill Management
In the event of a this compound spill:
-
Small Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Carefully collect the absorbent material using non-metallic tools (e.g., plastic scoop) and place it in the designated azide hazardous waste container.[5]
-
Clean the spill area with a suitable solvent (e.g., water or as recommended by your institution's safety protocols), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[5]
-
Logical Workflow for this compound Disposal
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling 2-Azido-cdp
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal guidance for 2-Azido-cdp. The following procedures are based on best practices for handling azide compounds, due to the absence of a specific Safety Data Sheet (SDS) for this compound. Azide compounds are potentially hazardous and require careful management in a laboratory setting.
Immediate Safety Information
Organic azides are a class of energetic materials that can be sensitive to heat, shock, and friction. While the sensitivity of this compound is not specifically documented, it is crucial to treat it as a potentially explosive and toxic substance. The primary hazards include:
-
Explosion Hazard: Organic azides can decompose explosively, especially when heated or subjected to shock. Heavy metal azides, which can be formed upon contact with certain metals, are particularly unstable.
-
Toxicity: Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. A mixture containing sodium azide is known to have associated hazards.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to PPE is required when handling this compound to ensure the highest level of safety.[2] This includes protection for the eyes, face, skin, and respiratory system.
| PPE Category | Required Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[2] | Protects against splashes, sprays, and potential explosions. |
| Skin and Body Protection | Flame-resistant lab coat, chemical-resistant apron, and full-length pants. | Provides a barrier against chemical contact and potential thermal hazards. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin absorption of the chemical. The type of glove should be selected based on chemical compatibility. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is mandatory. | Minimizes the inhalation of any dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Always work within a certified chemical fume hood to minimize inhalation exposure.
- Ensure an emergency eyewash station and safety shower are readily accessible.[1]
- Remove all sources of ignition, including open flames, hot plates, and spark-producing equipment.
- Avoid contact with incompatible materials, particularly heavy metals (e.g., lead, copper, silver, mercury), strong oxidizing agents, and strong acids.
2. Handling the Compound:
- Wear all required PPE as detailed in the table above.
- Use non-sparking tools (e.g., plastic or rubber-coated spatulas).
- Handle with care, avoiding friction, grinding, or shock.
- Measure and dispense the smallest quantities necessary for the experiment.
3. Experimental Procedure:
- If heating is necessary, use a controlled temperature bath (e.g., oil bath) and a blast shield. Do not heat directly on a hot plate.
- Monitor the reaction closely for any signs of decomposition, such as gas evolution or color change.
- Upon completion of the experiment, proceed immediately to the quenching and disposal procedures.
Disposal Plan: Step-by-Step Waste Management
1. Quenching of Residual Azide:
- Before disposal, any residual this compound in the reaction mixture must be carefully quenched. A common method for quenching organic azides is the use of a reducing agent.
- Caution: The quenching process can be exothermic and may generate nitrogen gas. Perform this step slowly in a fume hood.
- A suitable quenching agent is a solution of sodium nitrite followed by the addition of an acid to form nitrous acid, which will decompose the azide. Alternatively, Staudinger reduction using triphenylphosphine is also effective.
2. Waste Disposal:
- After quenching, the resulting waste should be collected in a designated, labeled hazardous waste container.
- The container must be clearly labeled as "Hazardous Waste" and include the chemical names of the contents.
- Dispose of the waste in accordance with federal, state, and local environmental regulations.[1]
- Do not mix azide-containing waste with other chemical waste streams unless compatibility has been confirmed.
Visual Guides
The following diagrams illustrate the recommended workflow and logical relationships for the safe handling and disposal of this compound.
Caption: Experimental workflow for handling this compound.
Caption: Key safety considerations for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
